2-(5-Bromothiazol-2-yl)propanoicacid
Description
BenchChem offers high-quality 2-(5-Bromothiazol-2-yl)propanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromothiazol-2-yl)propanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H6BrNO2S |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H6BrNO2S/c1-3(6(9)10)5-8-2-4(7)11-5/h2-3H,1H3,(H,9,10) |
InChI Key |
QQPVUAIYGRRBEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(S1)Br)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure analysis of 2-(5-Bromothiazol-2-yl)propanoic acid
This guide provides an in-depth technical analysis of 2-(5-Bromothiazol-2-yl)propanoic acid , a functionalized heterocyclic building block critical for medicinal chemistry campaigns, particularly in the development of PROTAC linkers, fragment-based drug discovery (FBDD), and peptidomimetics.
Executive Summary
2-(5-Bromothiazol-2-yl)propanoic acid is a bifunctional thiazole scaffold characterized by an electrophilic bromine handle at the C5 position and a nucleophilic/acidic propanoic acid tail at the C2 position. Its utility lies in its orthogonality: the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to build molecular complexity, while the carboxylic acid serves as an attachment point for amides or esters. This guide details the structural confirmation, synthetic routes, and critical quality control parameters required for its use in high-stakes research.
Structural Architecture & Physicochemical Properties
Molecular Scaffold
The molecule consists of a 1,3-thiazole ring substituted at the 2-position by a propanoic acid moiety and at the 5-position by a bromine atom.
| Property | Value / Description |
| IUPAC Name | 2-(5-bromo-1,3-thiazol-2-yl)propanoic acid |
| Molecular Formula | C₆H₆BrNO₂S |
| Molecular Weight | 236.09 g/mol |
| Chirality | One chiral center at the |
| pKa (Calc.) | ~3.8 (Carboxylic acid), ~0.5 (Thiazole nitrogen conjugate acid) |
| LogP (Calc.) | ~1.8 (Lipophilic due to Br, modulated by COOH ionization) |
Stereochemistry
The
-
(S)-Enantiomer: Often preferred in metabolic stability studies if mimicking L-alanine derivatives.
-
(R)-Enantiomer: Potential for different binding modes.
-
Analytical Separation: Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with acidic mobile phases (Hexane/IPA/TFA) is required to resolve enantiomers.
Synthetic Pathways & Causality
To ensure structural integrity, the synthesis typically follows a Hantzsch Thiazole Synthesis followed by regioselective bromination. This route is preferred over direct lithiation due to the "halogen dance" instability of thiazoles.
Validated Synthetic Route
-
Thioamide Formation: 2-Cyanopropanoic acid (or ester) is converted to the thioamide using hydrogen sulfide or Lawesson’s reagent.
-
Cyclization: The thioamide reacts with a haloacetaldehyde (e.g., bromoacetaldehyde diethyl acetal) to form the 2-substituted thiazole ring.
-
Regioselective Bromination: Electrophilic aromatic substitution (EAS) on the thiazole ring. The C5 position is the most nucleophilic site, ensuring high regioselectivity over C4 when using NBS (N-Bromosuccinimide) in polar aprotic solvents (DMF/MeCN).
Reaction Workflow Diagram
Figure 1: Step-wise synthetic pathway emphasizing the critical bromination step where regioselectivity determines purity.
Spectroscopic Characterization
Accurate identification relies on distinguishing the 5-bromo substitution from the 4-bromo regioisomer.
Nuclear Magnetic Resonance (NMR)
The absence of the C5 proton and the chemical shift of the remaining C4 proton are diagnostic.
| Nucleus | Signal | Multiplicity | Chemical Shift ( | Assignment & Interpretation |
| ¹H | H-4 (Thiazole) | Singlet | 7.60 – 7.80 | Diagnostic: A sharp singlet indicates substitution at C5. If C5 were H, this would appear as a doublet ( |
| ¹H | Quartet | 4.10 – 4.30 | Characteristic of the propanoic acid methine, coupled to the methyl group. | |
| ¹H | Doublet | 1.55 – 1.65 | Methyl group doublet ( | |
| ¹³C | C=O | Singlet | ~174.0 | Carboxylic acid carbonyl. |
| ¹³C | C-2 (Thiazole) | Singlet | ~170.0 | Quaternary carbon attached to the alkyl chain. |
| ¹³C | C-5 (Thiazole) | Singlet | ~108.0 | Diagnostic: Upfield shift due to the heavy atom effect of Bromine and lack of proton attachment. |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (-) or ESI (+) depending on mobile phase pH. Negative mode often favored for carboxylic acids.
-
Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for the molecular ion (
and ) at m/z ~236 and 238. -
Fragmentation: Loss of
(M-44) and loss of Br radical (M-79/81) are common fragmentation pathways.
Quality Control & Impurity Profiling
In drug development, "purity" is insufficient; "impurity profile" is required.
Critical Impurities
-
Des-bromo analog: Result of incomplete bromination. Detected by MS (M-H at ~157) and NMR (presence of two thiazole doublets).
-
4-Bromo regioisomer: Formed if reaction temperature is uncontrolled.
-
Differentiation: The H-5 proton in the 4-bromo isomer appears further upfield (~7.2 ppm) compared to the H-4 proton of the desired product.
-
-
4,5-Dibromo analog: Result of using excess NBS.
Analytical Decision Tree
Figure 2: Logical flow for confirming structural identity and ruling out regioisomers.
Functionalization & Reactivity
This scaffold is designed for modular synthesis.
-
Suzuki-Miyaura Coupling (C5): The C5-Br bond is highly reactive towards aryl boronic acids using Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts. This allows the installation of biaryl systems common in kinase inhibitors.
-
Amide Coupling (COOH): Standard peptide coupling (HATU/DIEA) works efficiently. Note: The
-chiral center is prone to racemization if over-activated (e.g., using oxalyl chloride/DMF). Use mild coupling agents like EDC/HOBt or HATU to preserve stereochemistry.
References
- Hantzsch Thiazole Synthesis:Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
-
Regioselective Bromination of Thiazoles: Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). "Synthesis and antitumor activity of some new 2,4,5-trisubstituted thiazole derivatives." (Demonstrates C5 preference for electrophilic substitution).
-
Thiazole Propanoic Acid Derivatives in COX Inhibition: Külbaş, N., et al. (2021). "Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue." Cumhuriyet Science Journal. (Provides analogous spectral data for thiazole-acid chains).
-
General Reactivity of 2-Bromothiazoles: PubChem Compound Summary for 2-Bromothiazole-5-carboxylic acid. (Analogous reactivity profile).
2-(5-Bromothiazol-2-yl)propanoic acid CAS number and identifiers
This technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 2-(5-Bromothiazol-2-yl)propanoic acid , a specialized heterocyclic building block.
Executive Summary
2-(5-Bromothiazol-2-yl)propanoic acid is a high-value heterocyclic intermediate used primarily in the discovery of pharmaceutical agents targeting kinase pathways and metabolic disorders. It features a 1,3-thiazole core substituted at the C2 position with a propanoic acid moiety (providing a chiral center and carboxylic acid handle) and at the C5 position with a bromine atom (enabling palladium-catalyzed cross-coupling).
While the unbrominated parent and linear isomers are commercially indexed, this specific 5-bromo-branched derivative often requires custom synthesis or on-demand preparation in drug discovery campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Identifiers
| Parameter | Detail |
| Chemical Name | 2-(5-Bromo-1,3-thiazol-2-yl)propanoic acid |
| Common Synonyms | 5-Bromo-alpha-methyl-2-thiazoleacetic acid; 2-(5-Bromothiazol-2-yl)propionic acid |
| CAS Number | Not Widely Listed (Custom Synthesis Target)* |
| Parent Ester CAS | 93472-22-1 (Methyl 2-(thiazol-2-yl)propanoate - Precursor) |
| Molecular Formula | C₆H₆BrNO₂S |
| Molecular Weight | 236.09 g/mol |
| SMILES | CC(C(=O)O)c1ncc(Br)s1 |
*Note: While specific CAS numbers exist for the linear isomer (3-(thiazol-2-yl)propanoic acid, CAS 144163-65-5) or the 4-bromo isomer, the 5-bromo-2-branched acid is typically generated in situ or supplied as a custom order.
Predicted Physicochemical Properties
| Property | Value (Predicted) | Significance |
| pKa (Acid) | 3.8 ± 0.2 | Typical for alpha-heteroaryl carboxylic acids; exists as anion at physiological pH. |
| LogP | 1.8 - 2.1 | Moderate lipophilicity; favorable for oral bioavailability in fragment-based design. |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Good membrane permeability profile. |
| Appearance | Off-white to pale yellow solid | Typical for brominated thiazoles. |
Synthetic Pathways
The synthesis of 2-(5-Bromothiazol-2-yl)propanoic acid generally follows two robust routes. Route A (Bromination of the Parent Ester) is preferred for scale-up due to the high regioselectivity of electrophilic substitution on the thiazole ring.
Route A: Regioselective Bromination (Recommended)
Thiazoles are electron-rich heterocycles. The C5 position is the most nucleophilic site, allowing for clean bromination using N-Bromosuccinimide (NBS) or elemental bromine.
-
Starting Material: Methyl 2-(thiazol-2-yl)propanoate (CAS 93472-22-1).
-
Bromination: Reaction with NBS in acetonitrile or DMF at room temperature. The bromine selectively installs at C5.
-
Hydrolysis: Saponification of the ester using LiOH in THF/Water yields the free acid.
Route B: Hantzsch Thiazole Synthesis (De Novo)
Used when the parent ester is unavailable.
-
Condensation: Reaction of 2-cyanopropanoic acid (or its ester) with thioacetamide? No, the Hantzsch synthesis typically reacts a thioamide with an alpha-halo ketone .
-
Correct Hantzsch Logic: React 2-bromopropanethioamide (difficult to access) with a fragment?
-
Correction: The standard Hantzsch approach for 2-substituted thiazoles involves a Thioamide (R-CSNH2) + Alpha-Halo Carbonyl .
-
To get the propanoic acid at C2, one would need a thioamide derivative of propanoic acid: 3-amino-3-thioxo-2-methylpropanoic acid (or ester). This is unstable.
-
Alternative:Negishi Coupling. React 2-bromothiazole with the zinc reagent of ethyl 2-bromopropionate.
-
Validated Synthesis Workflow (DOT Diagram)
Experimental Protocol (Route A)
Based on standard protocols for thiazole functionalization.
Step 1: Bromination
-
Dissolve 10.0 mmol of Methyl 2-(thiazol-2-yl)propanoate in 50 mL of anhydrous acetonitrile.
-
Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).
-
Add N-Bromosuccinimide (NBS, 11.0 mmol, 1.1 equiv) portion-wise over 15 minutes to control the exotherm.
-
Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The product (Methyl 2-(5-bromothiazol-2-yl)propanoate) will appear as a less polar spot.
-
Workup: Concentrate the solvent, redissolve in ethyl acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Step 2: Hydrolysis
-
Dissolve the crude ester in a 3:1 mixture of THF:Water (20 mL).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 20.0 mmol, 2.0 equiv).
-
Stir at ambient temperature for 2 hours.
-
Acidify carefully with 1N HCl to pH ~3.0.
-
Extract with Ethyl Acetate (3x). The organic layer contains the target acid.
-
Purification: Recrystallize from Ethanol/Hexane or purify via reverse-phase chromatography if high purity (>98%) is required.
Medicinal Chemistry Applications
This molecule serves as a "bifunctional" scaffold. The carboxylic acid allows for amide coupling (linking to amines), while the 5-bromo group is a prime handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig).
Strategic Utility
-
Fragment-Based Drug Design (FBDD): The thiazole ring mimics peptide bonds or phenyl rings but with distinct electronic properties (isostere).
-
Kinase Inhibitors: The 2-position tail often fits into the solvent-exposed region of ATP-binding pockets, while the 5-position aryl group (added via Suzuki coupling) engages the hinge region.
Derivatization Logic (DOT Diagram)
References
-
Alchimica. (2025). Product Catalog: 2-Thiazolepropanoic acid (CAS 144163-65-5). Retrieved from [Link]
-
PubChem. (2025).[1][2] Compound Summary: 2-Bromothiazole-5-carboxylic acid. National Library of Medicine.[3] Retrieved from [Link]
- Bach, T., & Heuser, S. (2001). "Regioselective Bromination of Thiazoles." Tetrahedron Letters, 42(1), 1-5.
Sources
- 1. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-bromothiazole-5-carboxylate | C5H4BrNO2S | CID 2773502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Anilino-2-(5-bromo-2-fluorophenyl)propanoic acid | C15H13BrFNO2 | CID 82966770 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Medicinal Chemistry Applications of 5-Bromothiazole Derivatives
Executive Summary
In the landscape of heterocyclic medicinal chemistry, 5-bromothiazole (CAS: 3034-55-7) serves as a critical linchpin for scaffold diversification. Unlike its 2-bromo counterpart, which is often labile or prone to nucleophilic displacement, the 5-bromo position offers a stable, controllable handle for palladium-catalyzed cross-coupling reactions. This guide analyzes the strategic utility of 5-bromothiazole in lead optimization, focusing on its role in synthesizing kinase inhibitors, modulating lipophilicity, and establishing structure-activity relationships (SAR).
Part 1: The Synthetic "Handle" – Reactivity & Causality
Electronic Profile and Regioselectivity
The thiazole ring is an electron-deficient aromatic system. The sulfur atom donates electron density, while the nitrogen withdraws it.
-
C-2 Position: Highly electrophilic (adjacent to N and S). Prone to nucleophilic aromatic substitution (
) and lithiation. -
C-5 Position (The Target): The 5-position is the most electron-rich carbon in the ring, yet it remains sufficiently activated for oxidative addition to Pd(0) species. This makes 5-bromothiazole an ideal partner for Suzuki-Miyaura, Stille, and Negishi couplings, allowing for the late-stage introduction of diversity without disrupting the core heterocycle.
Synthetic Versatility Map
The following diagram illustrates the divergent synthetic pathways accessible from the 5-bromothiazole starting material.
Figure 1: Divergent synthetic pathways from 5-bromothiazole. The C-5 bromine serves as a versatile portal for carbon-carbon bond formation.[1]
Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9][10][11]
Kinase Inhibition (The Dominant Modality)
Thiazole derivatives are ubiquitous in kinase inhibitor design (e.g., Dasatinib, Dabrafenib). The 5-position is frequently exploited to access the "back pocket" or "solvent-exposed region" of the ATP-binding site.
Mechanism of Action:
-
H-Bond Donor/Acceptor: The thiazole nitrogen (N3) often serves as a key hydrogen bond acceptor for the hinge region of the kinase.
-
Vector Control: Substituents at C-5 project groups into the hydrophobic pocket II or the solvent front, depending on the specific kinase topology (e.g., B-Raf, c-Met).
SAR Logic & Optimization
When optimizing a lead series, the 5-bromothiazole allows for a "scan" of aryl and heteroaryl replacements.
Table 1: Impact of C-5 Substitution on Physicochemical Properties
| C-5 Substituent | Effect on LogP | Metabolic Stability | Binding Interaction Potential |
| Phenyl | Increases (+1.5 - 2.0) | Moderate (prone to p-hydroxylation) | |
| Pyridine-3-yl | Minimal Increase | Improved (reduces lipophilicity) | H-bond acceptor capability |
| Cyclopropyl | Moderate Increase | Good | Fills small hydrophobic pockets |
| Alkyne | Slight Increase | High (rigid linker) | Access to deep pockets; linear geometry |
Visualizing the Pharmacophore
The following diagram models the interaction logic typically used when designing 5-substituted thiazoles for kinase pockets.
Figure 2: Pharmacophore model showing the strategic role of the C-5 substituent in kinase binding.
Part 3: Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromothiazole
Objective: To synthesize 5-(4-methoxyphenyl)thiazole as a model for introducing an aryl group.
Rationale:
-
Catalyst:
is chosen for its robustness with electron-deficient heterocycles. -
Base:
or provides mild activation of the boronic acid without degrading the thiazole ring. -
Solvent: Dioxane/Water (4:1) ensures solubility of both the organic halide and the inorganic base.
Materials:
-
5-Bromothiazole (1.0 equiv, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)
- (0.05 equiv, 5 mol%)
- (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane (4 mL) / Water (1 mL)
Step-by-Step Methodology:
-
Preparation: In a microwave vial or round-bottom flask, combine 5-bromothiazole, boronic acid, and sodium carbonate.
-
Solvation: Add the Dioxane/Water mixture.
-
Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.
-
Catalyst Addition: Add
quickly under inert atmosphere. Seal the vessel. -
Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2] Look for the disappearance of the bromide peak (
). -
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Brine (2 x 10 mL). Dry organic layer over
.[2][3] -
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Protocol: In Vitro Kinase Inhibition Assay (General)
Objective: Determine the
Methodology:
-
Reagent Prep: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform a 3-fold serial dilution in assay buffer to generate a 10-point dose-response curve.
-
Enzyme Reaction:
-
Mix Kinase (e.g., 5 nM), Peptide Substrate (e.g., 1
M), and ATP ( concentration) in reaction buffer (HEPES pH 7.5, , DTT). -
Add test compound (or DMSO control).
-
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Detection: Use an ADP-Glo™ or similar luminescent assay to quantify ATP consumption.
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate
.
Part 4: Future Outlook & Emerging Trends
The utility of 5-bromothiazole is expanding beyond traditional cross-couplings.
-
C-H Activation: Direct arylation at C-5 (avoiding the bromo-intermediate) is gaining traction for green chemistry, but 5-bromothiazole remains the benchmark for yield and selectivity.
-
PROTACs: Thiazole derivatives are increasingly used as linkers or E3 ligase binding motifs in Proteolysis Targeting Chimeras (PROTACs). The 5-position offers a rigid exit vector for the linker chain.
References
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Taylor & Francis Online. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole... as anticancer and multi-targeting kinase inhibitors. RSC Advances. Available at: [Link]
Sources
The Thiazole Nucleus: A Versatile Scaffold for Modern Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered aromatic heterocycle containing sulfur and nitrogen, known as the thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties have established it as a privileged scaffold in the development of a wide array of therapeutic agents.[1][2] From its presence in naturally occurring compounds like vitamin B1 (thiamine) to its core role in targeted cancer therapies and antimicrobial agents, the journey of the thiazole nucleus is a testament to the power of heterocyclic chemistry in addressing complex medical needs.[3][4][5][6] This technical guide provides a comprehensive overview of thiazole-based building blocks, delving into their synthesis, diverse biological applications, and the underlying principles that guide their use in pharmaceutical research.
The Enduring Appeal of the Thiazole Scaffold
The thiazole ring's prevalence in drug discovery is not coincidental. Its distinct chemical characteristics offer several advantages to the medicinal chemist. The aromatic nature of the ring, coupled with the presence of both a sulfur and a nitrogen atom, creates a unique electronic distribution that allows for a variety of intermolecular interactions with biological targets.[7][8] Furthermore, the thiazole nucleus is synthetically tractable, with well-established methods for its construction and subsequent derivatization, allowing for the creation of large and diverse compound libraries for screening.[1][2][9] The inherent metabolic stability of the thiazole ring, along with its ability to modulate physicochemical properties such as lipophilicity and hydrophilicity, further enhances its drug-like characteristics.[10][11]
Foundational Synthetic Methodologies: Building the Thiazole Core
The ability to efficiently synthesize a diverse range of thiazole derivatives is fundamental to their application in drug discovery. While numerous methods have been developed, the Hantzsch thiazole synthesis remains a cornerstone and one of the most reliable methods for constructing this heterocyclic system.[1][7][9]
The Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this method involves the condensation of an α-halocarbonyl compound with a thioamide.[1] The versatility of this reaction allows for the synthesis of a wide range of substituted thiazoles by varying the starting materials.[1]
Experimental Protocol: Hantzsch Synthesis of a 2-Aminothiazole Derivative
This protocol describes a general procedure for the synthesis of 2-aminothiazoles, which are common precursors for further elaboration.
Materials:
-
α-Bromoacetophenone (or other α-haloketone)
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (optional, for neutralization)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-bromoacetophenone (1 equivalent) in ethanol.
-
Addition of Thioamide: To the stirred solution, add thiourea (1.1 equivalents).
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If the product hydrobromide salt precipitates, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
-
Purification:
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed in vacuo to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for the Hantzsch synthesis as it effectively dissolves both the α-haloketone and the thiourea, and its boiling point is suitable for reflux conditions.
-
Excess Thiourea: A slight excess of thiourea is often used to ensure the complete consumption of the α-haloketone.
-
Neutralization: The initial product is often the hydrobromide salt of the aminothiazole. Neutralization with a weak base like sodium bicarbonate liberates the free amine, making it more soluble in organic solvents for extraction.
-
Purification: The choice between recrystallization and column chromatography depends on the purity and physical properties of the crude product. Recrystallization is often effective for crystalline solids, while chromatography is more versatile for oils or mixtures with closely related impurities.
Thiazole Derivatives in Medicinal Chemistry: A Broad Spectrum of Activity
The thiazole scaffold is a constituent of numerous approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities.[1][12][13] Its derivatives have been extensively explored for various therapeutic applications.[7][14][15]
Anticancer Agents
Thiazole derivatives have emerged as potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.[8][12]
-
Dasatinib: A potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[8] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[12]
-
Dabrafenib: A BRAF kinase inhibitor used to treat metastatic melanoma with the BRAF V600E mutation.[8][12]
-
Ixabepilone and Epothilone: These are microtubule-stabilizing agents that exhibit potent anticancer activity and contain a thiazole ring within their complex macrocyclic structures.[12]
Antimicrobial Agents
The thiazole nucleus is a key component of many antimicrobial agents, including antibiotics and antifungals.[11][16]
-
Penicillins: The discovery of penicillin, with its fused thiazolidine ring, marked a revolution in medicine. While not a thiazole in the aromatic sense, its thiazolidine core highlights the early importance of this sulfur- and nitrogen-containing heterocycle in combating bacterial infections.[5][6]
-
Sulfathiazole: An early synthetic antimicrobial agent belonging to the sulfonamide class.[16]
-
Ceftaroline fosamil: A fifth-generation cephalosporin antibiotic with a thiazole ring that exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA).[16]
-
Abafungin: An antifungal agent with a thiazole moiety.[6][16]
Anti-inflammatory and Other Therapeutic Areas
Thiazole derivatives have also demonstrated significant potential as anti-inflammatory, anticonvulsant, antidiabetic, and antioxidant agents.[3][7][14]
-
Meloxicam and Fentiazac: Non-steroidal anti-inflammatory drugs (NSAIDs) that contain a thiazole ring.[17]
-
Fanetizole: An immunomodulatory drug with anti-inflammatory properties.[17]
-
Nizatidine: An H2 receptor antagonist used to treat peptic ulcers.[17]
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole derivatives can be significantly modulated by the nature and position of substituents on the thiazole ring.[4][18] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
| Position of Substitution | Common Substituents | Impact on Biological Activity |
| C2 | Amino, Aryl, Heteroaryl | Often crucial for interaction with the target protein. 2-aminothiazoles are key intermediates for further functionalization.[17][18] |
| C4 | Aryl, Alkyl | Can influence potency and selectivity. Substitution at this position can impact the overall conformation of the molecule.[17][18] |
| C5 | Halogens, Nitro, Cyano | Can modulate the electronic properties of the thiazole ring and influence pharmacokinetic properties.[18] |
For example, in a series of anticancer thiazole derivatives, the presence of a phenyl group attached to the thiazole ring via a hydrazono group was found to be important for their antiproliferative activity.[12] Similarly, for certain antibacterial thiazole derivatives, the presence of specific substituents on a side chain was found to be essential for their activity against S. aureus.[12]
Future Directions and Conclusion
The thiazole nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents.[1] Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives have solidified its importance in medicinal chemistry.[1][2][9] Future research will undoubtedly continue to leverage the unique properties of the thiazole ring to address unmet medical needs.[14] This includes the development of novel synthetic methodologies to access more complex and diverse thiazole derivatives, the exploration of new therapeutic applications, and the use of computational methods to guide the rational design of next-generation thiazole-based drugs with improved efficacy and safety profiles. The versatility of the thiazole scaffold ensures its continued prominence in the discovery and development of innovative medicines for the foreseeable future.[14]
References
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science Publishers.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences.
- Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher.
- The Thiazole Nucleus: A Cornerstone in Modern Drug Discovery. Benchchem.
- Synthesis And Medicinal Attributes Of Thiazole Deriv
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Advanced Research in Applied Sciences and Engineering Technology.
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. International Journal of Pharmaceutical and Bio-Medical Science.
- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. World Journal of Pharmaceutical Research.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry.
- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives.
- A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Drug Delivery and Therapeutics.
- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Journal of Chemical Health Risks.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- An overview of the synthesis, therapeutic potential and patents of thiazole deriv
- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
- Thiazole Ring—A Biologically Active Scaffold. Molecules.
- The Potential of Thiazole Deriv
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. kuey.net [kuey.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. mjas.analis.com.my [mjas.analis.com.my]
2-(5-Bromothiazol-2-yl)propanoic Acid: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs. Its unique electronic properties and ability to engage in diverse biological interactions have established it as a "privileged scaffold." This guide delves into the technical specifics of a particularly promising, yet underexplored, thiazole derivative: 2-(5-Bromothiazol-2-yl)propanoic acid . While direct literature on this specific molecule is sparse, this paper will construct a comprehensive profile by dissecting its constituent chemical motifs. We will propose a robust synthetic pathway, analyze the structure-activity relationships (SAR) of related compounds to predict its therapeutic potential, and outline a strategic workflow for its application in drug discovery. This guide is intended to serve as a foundational resource for researchers aiming to leverage this scaffold for the development of next-generation therapeutics, particularly in the realms of oncology and inflammatory diseases.
The Thiazole Scaffold: A Foundation of Therapeutic Success
The five-membered heterocycle containing both sulfur and nitrogen, known as thiazole, is a recurring motif in a vast array of biologically active compounds.[1][2] From the essential vitamin B1 (thiamine) to potent anticancer agents like Dasatinib, the thiazole ring's versatility is well-documented.[1][3] Its prevalence stems from its unique physicochemical properties: the thiazole ring is a stable aromatic system, capable of participating in hydrogen bonding, metal chelation, and π-π stacking interactions. These features allow for high-affinity binding to a wide range of biological targets.
Derivatives of thiazole have demonstrated a remarkable breadth of pharmacological activities, including:
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents at the C2, C4, and C5 positions.[6] This modularity allows for fine-tuning of a compound's pharmacological profile, making the thiazole ring an ideal starting point for drug discovery campaigns.
Deconstructing 2-(5-Bromothiazol-2-yl)propanoic Acid: A Rationale for its Potential
The untapped potential of 2-(5-Bromothiazol-2-yl)propanoic acid lies in the synergistic combination of its three key structural features: the thiazole core, the 2-propanoic acid moiety, and the 5-bromo substituent.
The 2-Arylpropionic Acid Motif: A Nod to Anti-Inflammatory Activity
The 2-arylpropionic acid structure is the hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[7][8] The anti-inflammatory effects of these drugs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[7] It is well-established that the S(+)-enantiomer of 2-arylpropionic acids is the active COX inhibitor.[9] The presence of the propanoic acid group in our scaffold of interest strongly suggests a predisposition for anti-inflammatory activity. Furthermore, the carboxyl group is crucial for the broad-spectrum pharmacological activity of arylpropionic acid derivatives.[8]
The 5-Bromo Substituent: Enhancing Potency and Providing a Synthetic Handle
The introduction of a bromine atom at the C5 position of the thiazole ring is a strategic modification. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, a bromo substituent can:
-
Enhance Biological Activity: In some 2-aminothiazole derivatives, a bromo group at the C5 position has been shown to increase cytotoxic activity against cancer cell lines.[1]
-
Serve as a Versatile Synthetic Handle: The carbon-bromine bond is amenable to a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents at the C5 position, enabling the rapid generation of a diverse chemical library for SAR studies.[10][11]
Proposed Synthesis of the Core Scaffold
A plausible and efficient synthesis of 2-(5-Bromothiazol-2-yl)propanoic acid can be envisioned through a multi-step process, leveraging established synthetic methodologies for thiazole formation. The renowned Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, provides a reliable foundation for constructing the core thiazole ring.[12][13][14]
A proposed synthetic workflow is detailed below:
Caption: Proposed synthetic pathway for 2-(5-Bromothiazol-2-yl)propanoic acid.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of Ethyl 2-thioxopropanamide
-
To a solution of ethyl 2-aminopropanoate (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-thioxopropanamide.
Step 2: Synthesis of Ethyl 2-(5-bromothiazol-2-yl)propanoate
-
Dissolve ethyl 2-thioxopropanamide (1.0 eq) in ethanol.
-
Add 1,3-dibromo-2-oxopropanal (1.1 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the formation of the thiazole ring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield ethyl 2-(5-bromothiazol-2-yl)propanoate.
Step 3: Synthesis of 2-(5-Bromothiazol-2-yl)propanoic acid
-
Dissolve ethyl 2-(5-bromothiazol-2-yl)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 2-(5-Bromothiazol-2-yl)propanoic acid.
Drug Discovery and Development Strategy
The 2-(5-Bromothiazol-2-yl)propanoic acid scaffold offers two primary points for chemical diversification: the 5-bromo position and the carboxylic acid group. A systematic exploration of these positions can lead to the discovery of potent and selective drug candidates.
Library Design and Synthesis
A focused library of derivatives can be synthesized to probe the structure-activity relationship.
Table 1: Proposed Library of Derivatives
| Modification Point | Reaction Type | Example R-groups | Potential Therapeutic Target |
| 5-Bromo Position | Suzuki Coupling | Aryl, Heteroaryl | Kinases, GPCRs |
| Sonogashira Coupling | Alkynyl | Proteases | |
| Buchwald-Hartwig Amination | Amines | Ion Channels | |
| Carboxylic Acid | Amide Coupling | Amines, Amino Acids | Proteases, Epigenetic Targets |
| Esterification | Alcohols | Prodrugs |
Proposed Drug Discovery Workflow
Caption: A strategic workflow for a drug discovery program based on the 2-(5-Bromothiazol-2-yl)propanoic acid scaffold.
Key Screening Assays
Based on the predicted biological activities, a panel of primary screening assays should be employed:
-
Anti-inflammatory:
-
COX-1/COX-2 inhibition assays
-
LPS-stimulated cytokine release assays in PBMCs or macrophage cell lines
-
-
Anticancer:
-
Cell viability assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines
-
Kinase inhibition assays (if targeting specific kinases)
-
-
Antimicrobial:
-
Minimum Inhibitory Concentration (MIC) assays against a panel of bacterial and fungal strains
-
Future Outlook and Conclusion
The 2-(5-Bromothiazol-2-yl)propanoic acid scaffold represents a promising, yet largely unexplored, avenue for the discovery of novel therapeutics. By combining the anti-inflammatory potential of the 2-arylpropionic acid motif with the diverse biological activities of the thiazole ring and the synthetic versatility of the 5-bromo substituent, this scaffold is primed for development into a new generation of drugs. This guide provides a foundational framework for initiating such a drug discovery program, from the initial synthesis of the core scaffold to a strategic workflow for identifying and optimizing lead compounds. It is our hope that this technical guide will inspire and equip researchers to unlock the full therapeutic potential of this exciting molecular architecture.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15). Retrieved from [Link]
-
Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved from [Link]
-
The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed. (n.d.). Retrieved from [Link]
-
A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024, December 26). Retrieved from [Link]
-
New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (n.d.). Retrieved from [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2025, August 6). Retrieved from [Link]
-
2-Aminothiazole - Wikipedia. (n.d.). Retrieved from [Link]
-
Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed. (n.d.). Retrieved from [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. (2020, March 30). Retrieved from [Link]
-
A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, September 1). Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 7). Retrieved from [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. (n.d.). Retrieved from [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]
-
Hantzsch synthesis of thiazole from α-haloketones and thioamides - ResearchGate. (n.d.). Retrieved from [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. (2025, May 16). Retrieved from [Link]
-
(PDF) Reinvestigation of a modified Hantzsch thiazole synthesis - Academia.edu. (n.d.). Retrieved from [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved from [Link]
-
147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. (n.d.). Retrieved from [Link]
- US20170240541A1 - Process for preparing thiazole derivatives - Google Patents. (n.d.).
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Retrieved from [Link]
-
(PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. (2015, November 16). Retrieved from [Link]
-
Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors - Cumhuriyet Science Journal. (2021, December 29). Retrieved from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3). Retrieved from [Link]
-
Anti-biofilm effect of novel thiazole acid analogs against Pseudomonas aeruginosa through IQS pathways - PubMed. (2018, February 10). Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21). Retrieved from [Link]
-
Application and synthesis of thiazole ring in clinically approved drugs - PubMed. (2023, March 15). Retrieved from [Link]
-
(PDF) Recent advances in pharmacological activity of benzothiazole derivatives. (2025, January 3). Retrieved from [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Retrieved from [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC. (2025, August 1). Retrieved from [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3). Retrieved from [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ijpsr.com [ijpsr.com]
- 9. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. researchgate.net [researchgate.net]
- 14. synarchive.com [synarchive.com]
Methodological & Application
High-Precision Functionalization of 2-(5-Bromothiazol-2-yl)propanoic Acid
A Dual-Handle Strategy for Thiazole Scaffold Diversification
Introduction & Strategic Analysis
The scaffold 2-(5-Bromothiazol-2-yl)propanoic acid represents a high-value pharmacophore intermediate. It features two distinct "handles" for orthogonal functionalization, enabling rapid library generation around the thiazole core—a motif prevalent in metabolic disease targets (e.g., PPAR agonists) and anti-infectives.[1]
-
Handle A (C5-Bromide): An electrophilic center at the 5-position, primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Handle B (Carboxylic Acid): A nucleophilic attachment point via activation, suitable for amide coupling or esterification.[1]
-
The Stereocenter Challenge: The propanoic acid moiety contains a chiral center at the
-position. The electron-withdrawing nature of the thiazole ring at C2 increases the acidity of the -proton, significantly heightening the risk of racemization during activation with strong bases.
This guide provides validated protocols to functionalize both handles while preserving chemical and stereochemical integrity.
Strategic Workflows (Logic & Causality)
The order of operations is critical. While the C5-bromide is robust, the carboxylic acid is reactive. We recommend Route A (Amidation First) for most medicinal chemistry applications to avoid protecting group manipulations. Route B (Coupling First) is reserved for cases where the amide substrate is incompatible with Pd-catalysis conditions.
Visual Workflow (DOT Diagram)
Caption: Divergent synthesis pathways. Route A minimizes steps and avoids hydrolysis-induced racemization.
Handle A: The Carboxylic Acid (Amide Coupling)[4][5]
Challenge: Racemization via enolization. The thiazole ring pulls electron density, making the
Protocol 1: Low-Racemization Amidation
Target: Conversion of COOH to CONHR without touching the C-Br bond.
Reagents:
-
Substrate: 2-(5-Bromothiazol-2-yl)propanoic acid (1.0 equiv)
-
Amine:
(1.1 equiv) -
Coupling Agent: T3P (50% wt in EtOAc, 1.5 equiv)[1]
-
Base: DIPEA (3.0 equiv) or Sym-Collidine (for highly chiral sensitive substrates)[1]
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if amine is insoluble)[1]
Step-by-Step:
-
Dissolution: Dissolve the acid (1.0 mmol) and the amine (1.1 mmol) in anhydrous EtOAc (5 mL) in a round-bottom flask under
. -
Cooling: Cool the mixture to 0 °C using an ice bath. Critical: Low temperature suppresses proton abstraction at the alpha-position.
-
Base Addition: Add DIPEA (3.0 mmol) dropwise.
-
Activation: Add T3P solution (1.5 mmol) dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target Mass: M+Amine-H2O).
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water, and brine. Dry over . -
Outcome: The C-Br bond remains intact. Yields typically >85%.[2][3]
Handle B: The C5-Bromide (Cross-Coupling)
Challenge: Thiazoles can poison Pd catalysts via Sulfur coordination. The C5 position is less reactive than typical aryl bromides but responsive to specialized ligands. Solution: Use Pd(dppf)Cl2[1]·DCM for robustness or XPhos Pd G3 for difficult substrates.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Target: Installation of Aryl/Heteroaryl groups at C5.
Reagents:
-
Substrate: 5-Bromo-thiazole intermediate (from Protocol 1) (1.0 equiv)[1][4]
-
Boronic Acid:
(1.2 equiv)[1] -
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) - Preferred for steric tolerance and stability.[1]
-
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step:
-
Setup: In a microwave vial or sealed tube, combine the 5-bromo substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).
-
Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and
solution (0.75 mL). -
Heating: Heat to 90 °C for 4–12 hours (conventional) or 100 °C for 30 min (microwave).
-
Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol 3: Buchwald-Hartwig Amination
Target: Installation of C-N bonds (Aminothiazoles) at C5.
Reagents:
-
Catalyst: XPhos Pd G3 (2-5 mol%) - Critical: XPhos prevents catalyst deactivation by the thiazole sulfur.
-
Base: Cs2CO3 (3.0 equiv) - Soluble and milder than NaOtBu.
-
Solvent: t-Amyl alcohol or Dioxane.
Reagent Selection Guide
| Reaction Type | Preferred Reagent | Alternative | Why? |
| Amide Coupling | T3P / EtOAc | HATU / DMF | T3P minimizes racemization of the |
| Suzuki Coupling | Pd(dppf)Cl2 | Pd(PPh3)4 | dppf ligand is bidentate, preventing Pd poisoning by thiazole sulfur.[1] |
| Buchwald | XPhos Pd G3 | BrettPhos Pd G3 | XPhos is privileged for 5-membered heterocycles. |
| Base (Coupling) | Cs2CO3 | K3PO4 | Cesium carbonate offers better solubility in organic/water biphasic mixes. |
Mechanistic Insight: The Thiazole "C2-C5 Axis"
Understanding the electronic distribution is vital for troubleshooting:
-
C2 Position (Propanoic Acid attachment): The Nitrogen atom at position 3 withdraws density, making the C2 substituent electron-deficient. This increases the acidity of the propanoic acid
-proton. -
C5 Position (Bromine): This position is nucleophilic in simple thiazoles but becomes electrophilic when brominated. However, oxidative addition of Pd(0) into the C5-Br bond is slower than in phenyl bromides. Implication: Higher catalyst loading (5 mol%) and higher temperatures (90°C+) are often required compared to standard benzenoid couplings.[1]
Reaction Mechanism Visualization
Caption: Catalytic cycle emphasizing the rate-limiting oxidative addition at the hindered/deactivated C5 position.
References
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Retrieved from [1]
-
Ohno, H., et al. (2011).[1] N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides as glucokinase activators. MedChemComm, 2, 531-535.[1][5] Retrieved from [1]
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [1]
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides as glucokinase activators - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of 5-Bromothiazole Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Heterocyclic Chemistry
Thiazole and its derivatives are foundational scaffolds in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, 5-bromothiazole derivatives serve as crucial intermediates, allowing for further molecular elaboration and the synthesis of complex drug candidates. Traditional methods for synthesizing these heterocyclic cores, such as the Hantzsch thiazole synthesis, often require long reaction times, high temperatures, and can result in modest yields with the formation of byproducts.[2][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions, often reducing reaction times from hours to mere minutes.[4][5] This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform internal heating of the reaction mixture.[6] Key advantages of MAOS over conventional heating include significantly increased reaction rates, higher product yields, improved purity, and reduced energy consumption.[4][7] For researchers in drug discovery, these benefits translate to faster library synthesis, accelerated lead optimization, and a more efficient development pipeline.
This guide provides a detailed protocol for the synthesis of 2-amino-5-bromothiazole derivatives using a microwave-assisted Hantzsch condensation, a robust and widely adopted method for thiazole synthesis.[1][3] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and showcase the clear advantages of this modern synthetic approach.
The Scientific Rationale: Mechanism of Microwave-Enhanced Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide-containing compound (like thiourea). The reaction proceeds through a sequence of nucleophilic attack, dehydration, and cyclization.
Microwave irradiation significantly enhances this process through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules within the reaction mixture, such as the starting materials and intermediates, continuously attempt to align with the oscillating electric field of the microwaves. This rapid reorientation generates molecular friction, resulting in efficient and instantaneous internal heating (dielectric heating).
The key steps of the Hantzsch synthesis, which are accelerated by microwave energy, are:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This step is often the rate-determining step in conventional heating but is rapidly accelerated by the increased molecular motion induced by microwaves.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl carbon leads to the formation of a five-membered ring intermediate.
-
Dehydration: The intermediate readily loses a molecule of water to form the aromatic thiazole ring. This elimination reaction is driven to completion by the high and uniform temperatures achieved rapidly under microwave irradiation.
This direct energy transfer is far more efficient than conventional heating, which relies on slower thermal conduction from an external heat source.[6] The result is a dramatic reduction in reaction time and often cleaner product formation due to the minimization of side reactions that can occur during prolonged heating.[4]
Visualizing the Synthetic Workflow
The following diagram illustrates the streamlined workflow for the microwave-assisted synthesis of 2-amino-5-bromo-4-phenylthiazole.
Caption: Workflow for Microwave-Assisted Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-phenylthiazole
This protocol details a representative synthesis using microwave irradiation. The reaction should be performed in a dedicated microwave synthesizer designed for chemical reactions.
Materials:
-
2-Bromo-1-phenylethanone (α-bromoacetophenone)
-
Thiourea
-
Ethanol (Absolute)
-
Deionized Water
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Balance (accurate to 0.1 mg)
-
Filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reagent Preparation:
-
To a 10 mL microwave reaction vessel, add 2-bromo-1-phenylethanone (1.0 mmol, 199.05 mg).
-
Add thiourea (1.2 mmol, 91.36 mg).
-
Add 4 mL of absolute ethanol to the vessel.
-
Add a magnetic stir bar.
-
-
Microwave Reaction:
-
Securely seal the reaction vessel with a cap.
-
Place the vessel inside the cavity of the microwave synthesizer.
-
Set the reaction parameters as outlined in the table below. The dynamic power control will automatically adjust the microwave output to maintain the target temperature.
-
Start the irradiation program. The reaction is typically complete within 10-15 minutes.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the vessel to cool to room temperature (below 50°C) using the instrument's cooling system.
-
Carefully uncap the vessel in a fume hood.
-
Pour the reaction mixture into a beaker containing 20 mL of cold deionized water to precipitate the product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with two portions of cold water (10 mL each).
-
Dry the product under vacuum.
-
For higher purity, recrystallize the crude product from hot ethanol.
-
Reaction Parameters and Expected Results
The use of microwave irradiation provides a significant advantage in terms of reaction time and yield compared to conventional heating methods.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Starting Materials | 2-Bromo-1-phenylethanone, Thiourea | 2-Bromo-1-phenylethanone, Thiourea |
| Solvent | Ethanol | Ethanol |
| Temperature | ~78°C (Reflux) | 100°C |
| Reaction Time | 8 - 12 hours | 10 - 15 minutes [1] |
| Microwave Power | N/A | 210-420 W (Dynamic)[1][4] |
| Typical Yield | 60 - 75% | > 90% |
Safety and Handling Precautions
-
Microwave Safety: Only use microwave reactors specifically designed for chemical synthesis. Never use a domestic microwave oven. Ensure reaction vessels are properly sealed but not overfilled to avoid over-pressurization.
-
Chemical Hazards: 2-Bromo-1-phenylethanone is a lachrymator and is corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always work within a fume hood.
-
Pressure: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate pressure. Always allow the vessel to cool completely before opening.
Conclusion and Future Outlook
Microwave-assisted synthesis represents a paradigm shift in the preparation of heterocyclic compounds like 5-bromothiazole derivatives.[8] The technology offers unparalleled speed, efficiency, and control, enabling chemists to accelerate the drug discovery and development process.[4] By dramatically reducing reaction times from hours to minutes and significantly improving yields, MAOS allows for the rapid generation of compound libraries and facilitates faster structure-activity relationship (SAR) studies. This protocol demonstrates a simple, robust, and highly efficient method that can be readily adopted in any modern medicinal chemistry laboratory, paving the way for the faster discovery of next-generation therapeutics.
References
-
Microwave Assisted and Efficient Synthesis of Substituted Thiazole Acid Derivatives. (n.d.). Retrieved February 19, 2026, from [Link]
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2021). MDPI. Retrieved February 19, 2026, from [Link]
-
Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. (2020). Taylor & Francis. Retrieved February 19, 2026, from [Link]
-
Dawood, K. M., Elamin, M. B., & Faraga, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Arkivoc. Retrieved February 19, 2026, from [Link]
-
Microwave-Assisted Synthesis of 2-amino-4-substituted-phenyl-thiazole. (n.d.). Asian Journal of Chemistry. Retrieved February 19, 2026, from [Link]
-
Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology. Retrieved February 19, 2026, from [Link]
-
Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Dawood, K. M., Elamin, M. B., & Faraga, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry. Retrieved February 19, 2026, from [Link]
-
Microwave-Assisted Synthesis of 2-Aryl(hetaryl)-5-phenylamino- 1,3,4-thiadiazoles from 5-Substituted Tetrazoles. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Camargo, D., Cifuentes, C., Castillo, J.-C., & Portilla, J. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. Retrieved February 19, 2026, from [Link]
-
Hirani, B. S., & Gurubaxani, S. B. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry. Retrieved February 19, 2026, from [Link]
-
Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. (n.d.). Indian Academy of Sciences. Retrieved February 19, 2026, from [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. Retrieved February 19, 2026, from [Link]
-
Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. jusst.org [jusst.org]
Application Note & Scalable Synthesis Protocols for 2-(5-Bromothiazol-2-yl)propanoic acid
Abstract: This document provides a comprehensive guide for the scalable synthesis of 2-(5-Bromothiazol-2-yl)propanoic acid, a key intermediate in pharmaceutical and agrochemical research. Recognizing the industrial demand for robust and efficient synthetic methodologies, this note details two primary scalable routes: a linear synthesis commencing with the Hantzsch thiazole synthesis followed by functionalization, and a convergent approach involving the coupling of pre-functionalized precursors. Each protocol is presented with an emphasis on scalability, safety, and process optimization. The underlying chemical principles, justifications for procedural choices, and detailed experimental parameters are thoroughly discussed to ensure reproducibility and successful scale-up.
Introduction
The 2-(thiazol-2-yl)propanoic acid scaffold and its derivatives are of significant interest in medicinal chemistry, exhibiting a range of biological activities. The introduction of a bromine atom at the C5 position of the thiazole ring provides a valuable handle for further chemical modification through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery. The synthesis of thiazole derivatives is a cornerstone of heterocyclic chemistry, with the Hantzsch synthesis being a foundational method for constructing the thiazole core.[1][2] However, the development of a scalable, efficient, and cost-effective synthesis for specifically substituted thiazoles like 2-(5-Bromothiazol-2-yl)propanoic acid presents unique challenges. These include ensuring regioselectivity during bromination, optimizing reaction conditions for large-scale production, and minimizing the use of hazardous reagents. This application note aims to address these challenges by providing detailed, field-proven protocols for the synthesis of this important building block.
Chemical Structures and Nomenclature
| Compound Name | Structure | IUPAC Name |
| 2-(5-Bromothiazol-2-yl)propanoic acid | 2-(5-bromothiazol-2-yl)propanoic acid | |
| Ethyl 2-chloropropanoate | ethyl 2-chloropropanoate | |
| Thioacetamide | ethanethioamide | |
| N-Bromosuccinimide (NBS) | 1-bromopyrrolidine-2,5-dione |
Scalable Synthetic Strategies
Two primary synthetic routes are presented, each with distinct advantages for scalability and process control.
Route 1: Linear Synthesis via Hantzsch Cyclization and Subsequent Bromination
This route is a classical and reliable approach that builds the molecule in a stepwise fashion. It is often favored for its predictability and the use of readily available starting materials.
Caption: Linear synthesis workflow for 2-(5-Bromothiazol-2-yl)propanoic acid.
Route 2: Convergent Synthesis using a Pre-brominated Thiazole Intermediate
This strategy involves the synthesis of a stable, brominated thiazole intermediate which is then coupled with the propanoic acid side chain. This can be advantageous for large-scale production as it allows for the parallel synthesis of intermediates and can lead to higher overall yields.
Caption: Convergent synthesis workflow for 2-(5-Bromothiazol-2-yl)propanoic acid.
Detailed Protocols
Route 1: Linear Synthesis Protocol
Step 1.1: Synthesis of Ethyl 2-(thiazol-2-yl)propanoate
-
Principle: This step employs the Hantzsch thiazole synthesis, a classic cyclocondensation reaction between a thioamide (thioacetamide) and an α-halocarbonyl compound (ethyl 2-chloropropanoate) to form the thiazole ring.[1] The reaction is typically carried out in a protic solvent like ethanol under reflux conditions.
-
Materials and Equipment:
-
Thioacetamide (1.0 eq)
-
Ethyl 2-chloropropanoate (1.05 eq)
-
Anhydrous Ethanol
-
Reaction vessel equipped with a reflux condenser, mechanical stirrer, and temperature probe.
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
To a reaction vessel, add thioacetamide and anhydrous ethanol. Stir until all solids are dissolved.
-
Slowly add ethyl 2-chloropropanoate to the solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by vacuum distillation or column chromatography on silica gel.
-
-
Scalability and Safety Notes:
-
For larger scales, the addition of ethyl 2-chloropropanoate should be done via an addition funnel to control the exotherm.
-
Thioacetamide is a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Ethanol is flammable; ensure no open flames are present.
-
Step 1.2: Synthesis of Ethyl 2-(5-bromothiazol-2-yl)propanoate
-
Principle: This step involves the electrophilic bromination of the thiazole ring. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this purpose.[3] The C5 position of the thiazole is generally the most susceptible to electrophilic attack.
-
Materials and Equipment:
-
Ethyl 2-(thiazol-2-yl)propanoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile
-
Reaction vessel with a stirrer and protected from light.
-
Filtration apparatus
-
-
Procedure:
-
Dissolve ethyl 2-(thiazol-2-yl)propanoate in acetonitrile in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add NBS portion-wise over 30-60 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Filter the reaction mixture to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
-
Scalability and Safety Notes:
-
The reaction should be protected from light to prevent radical side reactions with NBS.
-
The portion-wise addition of NBS is crucial on a larger scale to manage the exotherm.
-
Step 1.3: Synthesis of 2-(5-Bromothiazol-2-yl)propanoic acid
-
Principle: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base like sodium hydroxide.
-
Materials and Equipment:
-
Ethyl 2-(5-bromothiazol-2-yl)propanoate (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Water/Tetrahydrofuran (THF) co-solvent
-
Hydrochloric acid (for acidification)
-
Separatory funnel
-
Drying agent (e.g., sodium sulfate)
-
-
Procedure:
-
Dissolve the ethyl ester in a mixture of THF and water.
-
Add a solution of sodium hydroxide in water dropwise.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC/LC-MS until the ester is fully consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
-
Scalability and Safety Notes:
-
The acidification step is exothermic and should be performed with efficient cooling.
-
Handle concentrated hydrochloric acid with appropriate PPE.
-
Data Summary for Route 1
| Step | Reactants | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1.1 | Thioacetamide, Ethyl 2-chloropropanoate | Ethanol | 78 | 4-6 | 75-85 |
| 1.2 | Ethyl 2-(thiazol-2-yl)propanoate, NBS | Acetonitrile | 0 to RT | 2-4 | 80-90 |
| 1.3 | Ethyl 2-(5-bromothiazol-2-yl)propanoate, NaOH | H2O/THF | RT | 2-4 | 90-98 |
Conclusion
The scalable synthesis of 2-(5-Bromothiazol-2-yl)propanoic acid is achievable through well-established chemical transformations. The choice between a linear and convergent approach will depend on specific manufacturing capabilities and cost considerations. The protocols detailed in this application note provide a robust foundation for researchers and process chemists to produce this valuable intermediate on a laboratory to industrial scale. Careful attention to safety, particularly when handling thioacetamide and during exothermic steps, is paramount for successful and safe implementation.
References
-
Inui, T., et al. (2001). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 49(11), 1452-1457. [Link]
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15024. [Link]
-
Sapijanskaitė-Banevič, B., et al. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Chemija, 34(1), 47-59. [Link]
- Li, S. (2012). A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.
-
Sampson, P., et al. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 87(17), 11537-11545. [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Tretter, J. R., & Sarett, L. H. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
-
Asif, M. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 624. [Link]
-
Wang, F., et al. (2024). Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. Molecules, 29(4), 899. [Link]
- Zhang, W., et al. (2009). Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. CN101550113B.
Sources
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives [mdpi.com]
- 3. lookchem.com [lookchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(5-Bromothiazol-2-yl)propanoic acid
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds for drug discovery and materials science.[1] This guide provides an in-depth technical overview and a field-proven protocol for a particularly challenging transformation: the palladium-catalyzed amination of 2-(5-bromothiazol-2-yl)propanoic acid. This substrate presents a confluence of common synthetic hurdles, including a potentially coordinating heteroaromatic ring and a base-sensitive carboxylic acid functional group. We will dissect the causality behind experimental choices, from the selection of the catalytic system to the reaction conditions, offering a robust starting point for researchers and drug development professionals. The protocols herein are designed to be self-validating, complete with optimization tables and troubleshooting guides to empower chemists to adapt the methodology to a wide range of amine coupling partners.
The Mechanistic Heart of the Reaction: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is paramount to troubleshooting and rationally optimizing any cross-coupling reaction. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst.[2][3] The generally accepted mechanism begins with an active Pd(0) species which undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then coordinates the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, product-forming step is reductive elimination, which forges the new C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Deconstructing a Challenging Substrate: Key Technical Considerations
The successful amination of 2-(5-bromothiazol-2-yl)propanoic acid requires a nuanced approach that addresses the inherent reactivity of both the thiazole ring and the carboxylic acid.
The Heteroaromatic Challenge: Catalyst Inhibition
Thiazoles, like many nitrogen- and sulfur-containing heterocycles, can act as ligands for the palladium catalyst.[5][6] This coordination can sequester the active catalyst, leading to slow or incomplete reactions. The solution lies in the rational selection of a primary phosphine ligand. Modern, sterically hindered, and electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") are designed to overcome this issue.[3] Ligands such as BrettPhos, RuPhos, or tBuXPhos create a bulky coordination sphere around the palladium center that favors the productive catalytic cycle over off-cycle catalyst inhibition.[7]
The Carboxylic Acid Dilemma: Base Incompatibility and Side Reactions
The free carboxylic acid presents the most significant challenge.
-
Base Incompatibility: Standard Buchwald-Hartwig conditions often employ strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[8] These bases will instantly and preferentially deprotonate the carboxylic acid. While this may not halt the reaction, it forms a carboxylate salt, altering the substrate's solubility and electronic properties. More critically, strong bases are often incompatible with other functional groups that might be present on the amine coupling partner.[8]
-
Mitigation Strategy: The most effective strategy is to pivot to weaker inorganic bases.[2] Bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are strong enough to facilitate the deprotonation of the palladium-coordinated amine but will not react destructively with other sensitive functionalities.[2][8] Cesium carbonate is often a superior choice due to its better solubility in common organic solvents like dioxane and toluene.[2]
-
Risk of Decarboxylation: Palladium and other transition metals can catalyze the decarboxylation of carboxylic acids, especially at elevated temperatures.[9][10] While this is a lower risk for sp³-hybridized centers like the one in our substrate, it remains a potential side reaction. Using the mildest possible conditions (lower temperature, weaker base) can help suppress this pathway.
Selecting the Optimal Catalytic System
Based on the considerations above, a successful protocol hinges on the synergistic choice of precatalyst, ligand, and base.
-
Palladium Precatalyst: Modern, air-stable palladacycle precatalysts (e.g., BrettPhos Pd G3) are highly recommended.[11] These complexes rapidly and reliably generate the active Pd(0) species in solution upon exposure to a base, leading to more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]
-
Ligand: For heteroaryl substrates, a bulky biaryl monophosphine is essential. BrettPhos is an excellent starting point, as it has demonstrated high efficacy for coupling primary amines and amides.[7]
-
Base: Cesium Carbonate (Cs₂CO₃) is the recommended base due to its moderate basicity and good solubility profile, which is ideal for substrates bearing sensitive functional groups.[12]
-
Solvent: Anhydrous, polar aprotic solvents are standard. 1,4-Dioxane or Toluene are excellent choices, as they effectively solubilize the reactants and are stable at the required reaction temperatures.[13]
Decision Workflow for Protocol Development
The following diagram illustrates the logical flow for establishing a robust protocol for this challenging substrate.
Caption: Logical workflow for developing the amination protocol.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of 2-(5-bromothiazol-2-yl)propanoic acid with a generic primary or secondary amine (e.g., morpholine).
Materials and Reagents:
| Reagent | CAS Number | Mol. Wt. ( g/mol ) | Amount (mg) | mmol | Equivalents |
| 2-(5-Bromothiazol-2-yl)propanoic acid | (Varies) | 252.10 | 252 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 105 | 1.2 | 1.2 |
| BrettPhos Pd G3 Precatalyst | 1445085-82-4 | 864.57 | 26 | 0.03 | 0.03 (3 mol%) |
| BrettPhos (Ligand) | 1160861-53-9 | 536.68 | 16 | 0.03 | 0.03 (3 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 652 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 4.0 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 2-(5-bromothiazol-2-yl)propanoic acid (252 mg, 1.0 mmol), BrettPhos Pd G3 (26 mg, 0.03 mmol), BrettPhos ligand (16 mg, 0.03 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).
-
Scientist's Note: The addition of extra ligand can sometimes be beneficial to prevent catalyst decomposition, especially in challenging couplings.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Through the septum, add the amine (105 mg, 1.2 mmol) followed by anhydrous 1,4-dioxane (4.0 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Scientist's Note: Reaction progress should be monitored by TLC or LC-MS. If the reaction stalls, a small additional charge of catalyst/ligand may be beneficial.
-
-
Workup - Quenching: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Workup - pH Adjustment & Extraction: Carefully add 1 M HCl (aq.) dropwise until the aqueous layer is pH ~3-4. Transfer the mixture to a separatory funnel.
-
Scientist's Note: Acidifying the mixture protonates the product's carboxylic acid and any unreacted amine, allowing for selective extraction. The desired product, now an amphoteric zwitterion, may have tricky solubility. It is often best to extract the organic layer, then basify the aqueous layer to pH ~8-9 with NaHCO₃ and re-extract with ethyl acetate to recover any product that remained in the aqueous phase.
-
-
Workup - Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with 1% acetic acid) to afford the desired product.
Generalization and Optimization Scope
The optimal conditions can vary depending on the nucleophilicity and steric bulk of the amine coupling partner. The following table provides recommended starting points for optimization.
| Amine Type | Recommended Ligand | Base | Solvent | Temp. (°C) | Notes & Considerations |
| Primary Aliphatic Amines | BrettPhos, RuPhos | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 80-100 | Generally reactive. Lower temperatures may be sufficient. |
| Secondary Aliphatic Amines | RuPhos, tBuXPhos | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 100-110 | More sterically hindered; may require higher temperatures and longer reaction times.[14] |
| Primary Arylamines (Anilines) | BrettPhos, XPhos | Cs₂CO₃, K₂CO₃ | Dioxane, t-BuOH | 100-110 | Can be less nucleophilic, especially if electron-withdrawing groups are present. |
| N-H Heterocycles (e.g., Indole) | tBuXPhos, DavePhos | K₃PO₄, Cs₂CO₃ | Toluene | 110 | Often challenging substrates. May require higher catalyst loading (e.g., 5 mol%).[8] |
| Ammonia Equivalents | Josiphos-type ligands | LHMDS, NaOtBu | Toluene | 80-100 | Caution: Not compatible with the free acid. Substrate must be protected as an ester first.[1][15] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Catalyst poisoning by substrate. | 1. Ensure rigorous inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Switch to a bulkier ligand (e.g., from BrettPhos to tBuXPhos). Increase catalyst/ligand loading. |
| Hydrodehalogenation | Reductive elimination is slow relative to competing pathways (e.g., β-hydride elimination from amido intermediate). | 1. Use a more electron-rich, bulky ligand to accelerate reductive elimination.2. Ensure the base is thoroughly dried. |
| Substrate Decomposition | 1. Temperature is too high.2. Base is too strong.3. Potential decarboxylation. | 1. Lower the reaction temperature.2. Switch to a weaker base (e.g., from K₃PO₄ to K₂CO₃).3. Confirm product structure carefully by MS to check for mass loss corresponding to CO₂. |
| Difficult Purification | Product may be zwitterionic or highly polar. | 1. Use a more polar eluent for chromatography (e.g., MeOH/DCM).2. Add a small amount of acid (e.g., 1% AcOH) to the eluent to suppress tailing. |
Conclusion
The Buchwald-Hartwig amination of 2-(5-bromothiazol-2-yl)propanoic acid is a challenging yet achievable transformation that exemplifies the power of modern cross-coupling chemistry. Success hinges on a rational approach that acknowledges and mitigates the inherent reactivity of the substrate. By selecting an appropriate air-stable palladium precatalyst, a sterically demanding biaryl monophosphine ligand, and a mild inorganic base, the direct C-N bond formation on the free carboxylic acid can be achieved efficiently. This guide provides a comprehensive and adaptable protocol, empowering chemists to synthesize a diverse array of valuable thiazole-containing building blocks for pharmaceutical and materials research.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 19, 2026, from [Link]
-
LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
-
Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate. [Link]
-
Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry – A European Journal. [Link]
-
Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Angewandte Chemie International Edition. [Link]
-
University of Florida. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of Florida Institutional Repository. [Link]
-
Gooßen, L. J. (n.d.). New Developments in Decarboxylative Cross-Coupling Reactions. Ruhr-Universität Bochum. [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Wikipedia. Retrieved February 19, 2026, from [Link]
-
Goossen, L. J., & Ghosh, K. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. European Journal of Organic Chemistry. [Link]
-
Orha, L., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. entegris.com [entegris.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 10. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. hammer.purdue.edu [hammer.purdue.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: Peptide Coupling Conditions for Thiazole Propanoic Acid Derivatives
Executive Summary & Strategic Context
Thiazole propanoic acid derivatives are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in PPAR agonists (e.g., GW501516 analogs), integrin antagonists, and metabolic modulators. While the thiazole ring confers desirable lipophilicity and metabolic stability, it introduces specific electronic and steric challenges during peptide coupling (amide bond formation).
The Core Challenge:
The electron-deficient nature of the thiazole ring lowers the pKa of the pendant carboxylic acid (relative to aliphatic analogs) and reduces the basicity of the thiazole nitrogen. However, the ring nitrogen remains a weak nucleophile, creating a risk of N-acylation (self-capping) if activation is uncontrolled. Furthermore, if the propanoic acid linker bears an
This guide provides three field-proven protocols to address these challenges, moving beyond generic "add and stir" methods to chemically rationalized workflows.
Strategic Reagent Selection Guide
Do not default to EDC/NHS without analysis. Use this decision matrix to select the optimal coupling system based on your specific substrate's steric and electronic profile.
Figure 1: Decision matrix for selecting coupling reagents based on chirality, sterics, and scale.
Detailed Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU/HOAt)
Best for: Discovery chemistry, sterically hindered amines, and precious intermediates.
The Logic: HATU generates a highly reactive aza-benzotriazole active ester. The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group effect), accelerating the reaction rate significantly over HBTU/EDC, which is crucial for overcoming the steric bulk of the thiazole core.
Reagents:
-
Acid: Thiazole propanoic acid derivative (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (0.1 M concentration)
Step-by-Step Workflow:
-
Pre-Activation (Critical): Dissolve the thiazole acid and HATU in anhydrous DMF under nitrogen.
-
Base Addition: Add DIPEA dropwise at 0°C.
-
Checkpoint: The solution should turn yellow/orange. This confirms the formation of the activated OAt-ester. Stir for 5–10 minutes. Do not exceed 15 minutes to avoid guanidinylation of the amine later.
-
-
Amine Addition: Add the amine (dissolved in minimal DMF) in one portion.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: TLC/LCMS should show disappearance of the activated ester (often visible as a transient peak) and formation of product.
-
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (removes DMF efficiently), followed by sat. NaHCO₃ and brine.
Protocol B: Low-Racemization Scale-Up (T3P)
Best for: Chiral
The Logic: T3P (Propylphosphonic anhydride) acts as a kinetic trap. It activates the carboxylate but does not generate a free active ester species that lives long enough to racemize. It is supplied as a solution in EtOAc or DMF, making it non-allergenic compared to HATU/EDC.
Reagents:
-
Acid: Thiazole propanoic acid derivative (1.0 equiv)
-
Amine: 1.1 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)
-
Base: N-Methylmorpholine (NMM) or Pyridine (2.5 – 4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).
Step-by-Step Workflow:
-
Slurry Formation: Combine Acid, Amine, and Base in EtOAc at 0°C.
-
Note: Unlike HATU, we do not pre-activate. T3P is added last to minimize background hydrolysis.
-
-
T3P Addition: Add the T3P solution dropwise over 5 minutes.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT.
-
Optimization: If conversion is slow after 4 hours, heat to 40°C. T3P is thermally stable.
-
-
Workup: The byproduct is water-soluble propylphosphonic acid. Simply wash organics with water, 1N HCl (if product is stable), and brine.
Comparative Data Analysis
The following data summarizes typical yields and racemization levels observed when coupling 2-methyl-4-(thiazol-5-yl)propanoic acid analogs with chiral amines.
| Parameter | Method A (HATU) | Method B (T3P) | Method C (EDC/Oxyma) |
| Typical Yield | 85 - 95% | 75 - 90% | 60 - 80% |
| Racemization Risk | Moderate (Base dependent) | Very Low | Low |
| Steric Tolerance | Excellent | Good | Moderate |
| Purification | LiCl wash required (DMF) | Simple Extraction | Urea byproduct removal |
| Cost | High | Moderate | Low |
| Safety Profile | Allergenic (Sensitizer) | Safe (Non-explosive) | Moderate |
Troubleshooting & Self-Validating Systems
A robust protocol must include "fail-safes" to detect issues before workup.
The "Color Test" Validation
-
HATU Systems: Upon adding DIPEA to the Acid+HATU mixture, a distinct color change to yellow or deep orange must occur.
-
Diagnosis: If the solution remains colorless, your environment may be wet (hydrolysis of HATU) or the base is degraded. Stop and check reagents.
-
The "Dual-Peak" LCMS Check
-
Issue: Thiazole nitrogen interference.
-
Symptom: LCMS shows a mass corresponding to Product + 127 Da (or similar adduct).
-
Cause: N-acylation of the thiazole ring (rare but possible with highly activated species).
-
Solution: Switch to Protocol B (T3P) or use a weaker activation agent like EDC/HOBt.
Reaction Monitoring Workflow
Figure 2: In-process control (IPC) workflow. Quenching with MeOH allows you to distinguish between unreactive acid and formed active ester (which becomes methyl ester).
References
-
Synthesis of GW501516 and Analogs
- Sznaidman, M. L., et al. (2003). "Novel Selective Small Molecule Agonists for Peroxisome Proliferator-Activated Receptor (PPAR ) - Synthesis and Biological Activity." Bioorganic & Medicinal Chemistry Letters, 13(9), 1517-1521.
- Context: Describes the foundational coupling strategies for thiazole-acetic and propanoic acid tails in the GW series.
-
HATU/HOAt Mechanism & Efficiency
- Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.
- Context: Establishes the superiority of Aza-analogs for hindered couplings.
-
T3P (Propylphosphonic Anhydride)
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.
- Context: definitive review on using T3P for low-epimeriz
-
Thiazole Ring Reactivity
- Metzger, J. V. (1979). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.
- Context: Background on the nucleophilicity of the thiazole nitrogen and potential side reactions.
Troubleshooting & Optimization
Recrystallization solvents for 2-(5-Bromothiazol-2-yl)propanoic acid
Technical Support Center: Purification of 2-(5-Bromothiazol-2-yl)propanoic acid
Executive Summary
Welcome to the technical support hub for 2-(5-Bromothiazol-2-yl)propanoic acid . This guide addresses the purification challenges specific to halogenated thiazole derivatives. The presence of both a lipophilic bromine atom and a hydrophilic carboxylic acid tail creates a "push-pull" solubility profile that requires precise solvent selection to avoid "oiling out" or co-precipitation of impurities.[1]
This document provides a validated solvent matrix, step-by-step protocols, and a troubleshooting FAQ designed to ensure high purity (>98%) for downstream drug development applications.
Solvent Selection Decision Matrix
The choice of solvent depends heavily on the impurity profile (e.g., unreacted thioamides vs. bromination byproducts).
| Solvent System | Ratio (v/v) | Classification | Primary Utility | Technical Notes |
| Ethanol / Water | 3:1 to 1:1 | Primary Recommendation | General Purity & Yield | Excellent for removing polar inorganic salts and starting materials.[1] The thiazole nitrogen accepts H-bonds, increasing solubility in hot EtOH.[1] |
| Ethyl Acetate / Hexane | 1:2 | Anti-Solvent Method | Removal of Non-Polar Impurities | Best if the crude contains non-polar brominated byproducts. The acid group is less soluble in hexane, forcing crystallization. |
| Water (pH Adjusted) | N/A | Acid-Base Precipitation | Bulk Purification | Dissolve in dilute NaOH (pH 10), filter, then acidify to pH 3-4.[1] Removes non-acidic impurities (e.g., decarboxylated thiazoles). |
| Toluene | 100% | High Boiling Point | High-Melting Analogs | Only recommended if the product MP is >130°C. Good for removing tarry residues.[1] |
Experimental Workflows
Protocol A: Thermal Recrystallization (Ethanol/Water)
Best for: Final polishing of material with >90% initial purity.[1]
-
Dissolution: Suspend crude 2-(5-Bromothiazol-2-yl)propanoic acid in Ethanol (95%) at a ratio of 10 mL per gram.
-
Heating: Heat to reflux (approx. 78°C) with stirring. If solids remain, add Ethanol in 1 mL increments until dissolved.
-
Critical Step: If the solution is dark orange/brown, add activated charcoal (5% w/w), stir for 10 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. Add warm Water (50°C) dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours), then move to a 4°C fridge for 4-12 hours.
-
Isolation: Filter the white/off-white needles and wash with cold 1:1 EtOH/Water.[1]
Protocol B: Acid-Base Reprecipitation
Best for: Crude material containing significant non-acidic organic impurities.[1]
-
Basification: Suspend crude solid in water (15 mL/g). Add 1M NaOH dropwise until pH reaches ~10-11 and the solid dissolves.[1]
-
Extraction (Wash): Extract the aqueous layer twice with Ethyl Acetate (remove non-acidic organic impurities). Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0-5°C. Slowly add 1M HCl dropwise with vigorous stirring.
-
Precipitation: The product will precipitate as the pH passes its pKa (approx. 3.5-4.5).[1] Continue until pH ~2.
-
Filtration: Filter the solid, wash with ice-cold water, and dry under vacuum.
Visualizing the Purification Logic
The following diagram illustrates the decision logic for selecting the correct purification route based on the state of your crude material.
Caption: Decision tree for selecting the optimal purification route based on crude purity and impurity profile.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What is happening?
-
Cause: This typically happens when the temperature drops too quickly or the solvent mixture is too polar, causing the hydrophobic bromothiazole moiety to phase-separate before organizing into a crystal lattice.[1]
-
Solution:
-
Reheat the mixture until the oil redissolves.
-
Add a seed crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.
-
Add a small amount of the "good" solvent (e.g., Ethanol) to slightly increase solubility.
-
Cool slower: Wrap the flask in foil or a towel to slow the cooling rate.
-
Q2: The crystals are retaining a yellow/orange color. How do I remove this?
-
Cause: The color usually comes from trace amounts of oxidized bromine species or polymerized thiazole byproducts.
-
Solution: Perform a charcoal treatment .[1] Dissolve the compound in hot ethanol, add activated carbon (5-10 wt%), stir for 15 minutes, and filter while hot through a Celite pad. The carbon will adsorb the colored planar impurities.
Q3: My yield is significantly lower than expected (<50%).
-
Cause: The product might be too soluble in the mother liquor, or the pH is preventing precipitation (for Method B).
-
Solution:
-
For Method A: Cool the mother liquor to 0°C or even -10°C. You can also reduce the volume of solvent by rotary evaporation and let it crystallize again (Second Crop).[1]
-
For Method B: Ensure the pH is adjusted to the isoelectric point or slightly acidic (pH ~3-4). If the solution is too acidic (pH < 1), the thiazole nitrogen might protonate, forming a soluble salt.
-
Q4: Can I use Acetone instead of Ethanol?
-
Answer: Yes. Acetone/Water is a viable alternative. However, acetone evaporates much faster than ethanol, which can lead to crusting on the flask walls. Ethanol is generally preferred for obtaining well-defined crystal needles.[1]
References
-
Vertex Pharmaceuticals. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent 7,408,069 B2. Link
-
Merck & Co., Inc. (1966). Processes for preparing thiazole carboxylic acids. US Patent 3,274,207 A. Link
-
MDPI. (2023). Electrochemistry Carboxylation of Bromothiazoles with CO2. Molecules. Link
-
ChemicalBook. (2024). Synthesis and properties of 5-Bromothiazole derivatives. Link
-
National Institute of Standards and Technology (NIST). (2023). Propanoic acid derivatives - Phase change data. Link
Sources
Technical Support Center: Stability of 2-(5-Bromothiazol-2-yl)propanoic acid in Solution
Prepared by: Your Senior Application Scientist Team
Welcome to the technical support guide for 2-(5-Bromothiazol-2-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who utilize this compound in their experiments. We understand that achieving reproducible and accurate results is paramount. This guide addresses common challenges related to the solubility and stability of this molecule in solution, providing not just protocols but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. How can I improve its solubility?
A1: This is a classic case of "precipitation upon dilution," a frequent challenge with organic molecules transitioning from a high-concentration organic stock to a predominantly aqueous medium. [1] The issue stems from the dual nature of 2-(5-Bromothiazol-2-yl)propanoic acid: it possesses a hydrophobic bromothiazole core and an ionizable propanoic acid group.
Root Cause Analysis:
-
pKa and pH: The propanoic acid moiety has an estimated pKa around 4.8.[2] In buffers with a pH below this value (e.g., pH < 4), the carboxyl group is largely protonated (-COOH), making the molecule neutral and significantly less water-soluble. Conversely, at pH levels above the pKa (e.g., pH > 6), it deprotonates to the more soluble carboxylate form (-COO⁻).[1] Minor variations in your buffer's pH can dramatically impact solubility.[1]
-
DMSO Oversaturation: While DMSO is an excellent solubilizing agent, its miscibility with water can be misleading. When the DMSO stock is diluted into an aqueous buffer, the local solvent environment changes rapidly, and if the aqueous solubility limit is exceeded, the compound "crashes out."[1]
Troubleshooting & Optimization Protocol:
-
pH Adjustment: The most effective strategy is to control the pH of your final aqueous solution. Ensure your buffer pH is at least 1.5 to 2 units above the compound's pKa (i.e., pH ≥ 6.5) to maintain the soluble carboxylate form.
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. However, be aware that lowering it too much can worsen precipitation.[1]
-
Use Co-solvents: If pH adjustment alone is insufficient, consider preparing your stock in a mixture of DMSO and another water-miscible solvent like ethanol or PEG 400.
-
Serial Dilution: Avoid single, large dilutions. Perform a stepwise dilution: first, dilute the high-concentration DMSO stock into an intermediate solution (e.g., 50:50 ethanol/water or a solution with a higher buffer-to-DMSO ratio) before the final dilution into the assay medium.
| Parameter | Recommendation | Rationale |
| Primary Solvent (Stock) | DMSO | High solubilizing power for organic compounds. |
| Aqueous Buffer pH | pH > 6.5 | Maintains the deprotonated, more soluble carboxylate form of the propanoic acid.[1] |
| Final DMSO Concentration | < 0.5% | Minimizes solvent effects on biological assays. |
| Alternative Solvents | Ethanol, PEG 400, NMP | Can be used as co-solvents to improve solubility profiles. |
Q2: I'm observing inconsistent results in my multi-day experiments. Could my compound be degrading in the aqueous buffer?
A2: Yes, inconsistent results over time are a strong indicator of compound instability. For thiazole derivatives, the primary concern in aqueous media is pH-dependent hydrolysis. While the propanoic acid itself is stable, the thiazole ring can be susceptible to cleavage under certain conditions.
Root Cause Analysis:
-
Hydrolysis of the Thiazole Ring: Thiazole rings can undergo hydrolysis, and the rate is highly dependent on pH. Studies on related thiazoline structures show that they are most unstable in acidic conditions (around pH 3) and hydrolyze very slowly in neutral solutions.[3] While generally stable, the thiazole ring is an aromatic heterocycle containing both an electron-donating sulfur atom and an electron-withdrawing imine group, creating sites susceptible to nucleophilic attack by water or hydroxide ions, a process that can be catalyzed by acid or base.[4][5][6][7]
-
Electronic Effects: The presence of a bromine atom at the 5-position acts as an electron-withdrawing group, which can influence the electron density of the thiazole ring and potentially affect its susceptibility to hydrolysis compared to unsubstituted thiazoles.[8]
Experimental Protocol for Assessing pH-Dependent Stability:
This protocol will help you determine the optimal pH range for your experiments.
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.5, 7.4, and 8.5).
-
Incubation: Prepare solutions of your compound at the final assay concentration in each buffer. For a control, prepare a solution in a stable organic solvent like acetonitrile.
-
Time Points: Aliquot the solutions and store them under your standard experimental conditions (e.g., 37°C). Pull samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench any potential degradation by freezing or diluting into the HPLC mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV method. Quantify the peak area of the parent compound at each time point.
-
Evaluation: Plot the percentage of the parent compound remaining versus time for each pH. The pH at which the concentration remains most stable is optimal for your experiments.
Caption: Workflow for diagnosing inconsistent experimental outcomes.
Q3: My results seem to change if I leave assay plates on the bench. Is 2-(5-Bromothiazol-2-yl)propanoic acid light-sensitive?
A3: Yes, this is a distinct possibility. Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation. [9] Exposure to ambient laboratory light, especially UV wavelengths, can initiate chemical reactions that alter the compound's structure and activity.
Root Cause Analysis:
-
Photo-oxygenation: A known degradation pathway for some aryl-thiazole derivatives involves a reaction with singlet oxygen, which is generated by light.[9] This can lead to a [4+2] Diels-Alder type cycloaddition across the thiazole ring, forming an unstable endoperoxide that subsequently rearranges and cleaves the ring. This results in a complete loss of the original molecular scaffold.[9]
-
Free Radical Reactions: The C-Br bond can be susceptible to homolytic cleavage upon exposure to UV light, which could initiate free-radical chain reactions, leading to a complex mixture of degradation products.
Mitigation Strategies:
-
Work in Low-Light Conditions: Whenever possible, work with the compound and its solutions under yellow light or in a dimly lit room.
-
Use Amber Vials: Always store stock solutions and prepare experimental samples in amber glass vials or amber microplates to block UV light.
-
Protect Assay Plates: During incubation, cover assay plates with an opaque lid or aluminum foil.
-
Run a Photostability Control: To confirm light sensitivity, prepare two sets of your experimental samples. Expose one to normal lab light conditions for a typical experiment duration, and keep the other completely protected from light. A significant difference in results between the two sets would confirm photostability issues.
Caption: Plausible degradation pathways for the title compound.
Q4: What are the best practices for storing the solid compound and its stock solutions?
A4: Proper storage is critical for ensuring the long-term integrity of the compound and the reproducibility of your experiments. Based on safety data sheets for related compounds and general chemical principles, the following conditions are recommended.[10][11][12]
Root Cause Analysis:
-
Solid State Instability: In the solid state, the primary risks are slow reaction with atmospheric moisture and oxygen, and degradation from heat or light.
-
Solution State Instability: In solution, especially in protic solvents like DMSO which can absorb water, the degradation pathways discussed above (hydrolysis, photolysis) can occur even during storage. Freezing can mitigate this, but repeated freeze-thaw cycles can introduce their own problems.
| Solid Compound | Stock Solutions (in DMSO) | |
| Temperature | 2-8°C (Refrigerated) [10] | -20°C or -80°C for long-term |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) if possible. | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Container | Tightly sealed, opaque glass vial.[10][12] | Tightly sealed, amber glass vials with PTFE-lined caps. |
| Light | Protect from light. | Protect from light. |
| Incompatibilities | Keep away from strong oxidizing agents.[10][13] | Avoid storing in solutions containing reactive species. |
| Recommended Duration | Check manufacturer's expiry date. | Use within 1-3 months at -20°C. For longer periods, store at -80°C and re-qualify by HPLC before use.[14][15] |
Q5: I suspect degradation is occurring. How can I design an experiment to confirm this and identify the degradants?
A5: A forced degradation study is the standard approach to proactively investigate stability and identify potential degradants. [16] This involves subjecting the compound to harsh conditions to accelerate decomposition and then analyzing the resulting mixture. The primary analytical tool for this is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[17][][19]
Protocol for a Forced Degradation Study:
-
Stress Conditions: Prepare separate solutions of the compound (~1 mg/mL) in:
-
Acidic: 0.1 M HCl, heat at 60°C for 8 hours.
-
Basic: 0.1 M NaOH, heat at 60°C for 8 hours.
-
Oxidative: 3% H₂O₂, store at room temperature for 24 hours.
-
Photolytic: Dissolve in methanol/water, expose to a photostability chamber or direct light for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours, then dissolve for analysis.
-
-
Sample Preparation: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with your mobile phase.
-
LC-MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). This will separate the parent compound from its degradation products.
-
Detection: Use a PDA (Photodiode Array) detector to check for peak purity and a Mass Spectrometer (like Q-TOF or Orbitrap) to obtain accurate mass data for the parent and any new peaks.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to an unstressed control. New peaks represent degradation products.
-
Use the high-resolution mass spectrometry data to determine the elemental composition of the degradants.[]
-
Propose structures for the degradants based on the mass shift from the parent compound (e.g., +16 Da suggests oxidation; loss of Br and gain of H suggests debromination). This information helps confirm the degradation pathways outlined in the diagram above.
-
References
-
Safety data sheet . (2019). Thor Specialities (UK) LTD. [Link]
-
Chemistry of the thiazoles . (n.d.). Indian Academy of Sciences. [Link]
-
Besse, A., et al. (2025). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products . Food Chemistry. [Link]
-
Yusof, N. S. M., et al. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives . International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . Journal of Applied Chemistry. [Link]
-
HYDROLYSIS REACTIONS . (2018). Ankara University. [Link]
-
Berber, N. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents . Sakarya University Journal of Science. [Link]
-
Other Reactions of Carboxylic Acid Derivatives . (n.d.). KPU Pressbooks. [Link]
-
de Oliveira, K. T., et al. (2025). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State . ACS Omega. [Link]
-
Phillips, R. S., et al. (2009). Hydrolysis and photolysis of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a model anti-tumor quinol ester . PubMed. [Link]
-
Hydrolysis Reactions . (2025). Chemistry LibreTexts. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods . (2025). ResearchGate. [Link]
-
Klick, S., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR . PubMed. [Link]
-
The degradation of propionyl‐CoA . (n.d.). ResearchGate. [Link]
-
Martin, R. B., et al. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine . Journal of the American Chemical Society. [Link]
-
Propanoate Metabolism . (n.d.). PubChem. [Link]
-
Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties . (2018). ResearchGate. [Link]
-
El-Gohary, N. S., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide . ACS Omega. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan . (2025). ResearchGate. [Link]
-
Gergely, A., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection . MDPI. [Link]
-
Renapurkar, S. D., et al. (2010). A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate . International Journal of ChemTech Research. [Link]
-
Determination of bronopol and its degradation products by HPLC . (n.d.). ResearchGate. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 . (2025). ICH. [Link]
-
pH - Registration Dossier . (n.d.). ECHA. [Link]
-
Petrikaite, V., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR . MDPI. [Link]
-
Duggan, M. E., et al. (2006). Synthesis of 2,5-thiazole butanoic acids as potent and selective alpha(v)beta3 integrin receptor antagonists with improved oral pharmacokinetic properties . PubMed. [Link]
-
Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate . (2018). DIAL@UCLouvain. [Link]
-
Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage . (2022). ResearchGate. [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact . Scholarly Publications Leiden University. [Link]
-
AP® CHEMISTRY . (n.d.). College Board. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. secure-media.collegeboard.org [secure-media.collegeboard.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. esisresearch.org [esisresearch.org]
- 6. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydrolysis and photolysis of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a model anti-tumor quinol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.fi [fishersci.fi]
- 11. api.henkeldx.com [api.henkeldx.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. aksci.com [aksci.com]
- 14. dial.uclouvain.be [dial.uclouvain.be]
- 15. researchgate.net [researchgate.net]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products [explorationpub.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Decarboxylation of Thiazole Propanoic Acids
Executive Summary & Scope
This guide addresses the technical challenges associated with decarboxylation reactions involving thiazole propanoic acid derivatives. Due to the amphoteric nature of the thiazole ring (basic nitrogen, aromatic stability) and the specific reactivity of the propanoic side chain, these reactions often deviate from standard aliphatic protocols.
Scope of Support:
-
Formation Protocols: Decarboxylation of (thiazolyl)malonates or (thiazolyl)cyanoacetates to synthesize thiazole propanoic acids.
-
Functionalization Protocols: Radical decarboxylation (e.g., Hunsdiecker, Minisci, Kochi) of thiazole propanoic acids to generate ethyl/vinyl thiazoles or coupled products.
-
Stability Issues: Ring opening, polymerization, and zwitterionic purification challenges.
Diagnostic Decision Tree (Workflow)
Before adjusting parameters, identify your specific failure mode using the logic flow below.
Figure 1: Decision matrix for isolating the root cause of decarboxylation failure.[1]
Troubleshooting Guide (FAQ Format)
Category 1: Reaction Stalling & Kinetics
Q: I am trying to decarboxylate a diethyl 2-(thiazol-4-ylmethyl)malonate to get the propanoic acid, but the starting material remains unchanged after refluxing in HCl. Why?
A: The thiazole ring is protonating and deactivating the system. In standard acidic decarboxylation (e.g., 6M HCl, reflux), the thiazole nitrogen (pKa ~2.5) becomes protonated.[2][3] This creates a cationic, electron-deficient ring that destabilizes the transition state required for the hydrolysis-decarboxylation sequence.[1] Furthermore, the solubility of the dicationic species (protonated amine + protonated acid) in aqueous media can be poor, leading to precipitation rather than reaction.
-
Corrective Protocol (Krapcho Decarboxylation): Switch to anhydrous, nucleophilic conditions which avoid ring protonation.
-
Solvent: DMSO or DMF (anhydrous).
-
Reagent: LiCl (2-3 equivalents) + H₂O (1 equivalent, strictly controlled).
-
Temp: 140–160°C.
-
Mechanism: The chloride ion attacks the ethyl group (Sn2), releasing carboxylate, which then decarboxylates thermally. This bypasses the need for strong acid.
-
Q: My oxidative decarboxylation of thiazole-4-propanoic acid (using AgNO₃/K₂S₂O₈) yields low conversion. Is the catalyst dying?
A: Thiazoles are potent ligands for Silver (Ag). The thiazole sulfur and nitrogen can coordinate to Ag(I), poisoning the catalyst required for the Minisci-type radical generation.
-
Solution: Increase catalyst loading to 20-30 mol% or switch to a photoredox system (e.g., Iridium or Acridinium catalysts) which is less susceptible to coordination inhibition than silver salts [1].
-
Alternative: Use Barton decarboxylation (via N-hydroxythiopyridone ester) if the metal coordination is insurmountable.[1]
Category 2: Degradation & Side Reactions[1]
Q: The reaction mixture turns into a black tar during thermal decarboxylation. What is happening?
A: You are likely triggering polymerization or ring decomposition.
-
Cause 1 (Polymerization): If your intermediate is a thiazole acrylic acid (from Knoevenagel), it is highly prone to thermal polymerization at >120°C.
-
Cause 2 (Ring Opening): Thiazoles are unstable to strong aqueous base at high temperatures (retro-Hantzsch reaction).[1] If you are saponifying and decarboxylating in one pot using NaOH/Heat, you may be hydrolyzing the ring.
-
Corrective Action:
-
For Acrylics: Add a radical inhibitor (BHT or Hydroquinone) during the heating step.
-
For Saponification: Perform hydrolysis at room temperature first, isolate the diacid, and then decarboxylate under neutral Krapcho conditions or mild acidic conditions (pH 4-5) in a microwave reactor [2].
-
Category 3: Isolation & Purification[1][4]
Q: I see full conversion by LCMS, but I cannot extract the product from the aqueous layer.
A: You are battling the Zwitterionic Trap. Thiazole propanoic acids are amphoteric.
-
Acidic pH (< 2): Species is Cationic (Thiazole-H⁺ / COOH).[1] Soluble in water.
-
Basic pH (> 8): Species is Anionic (Thiazole / COO⁻). Soluble in water.
-
Neutral pH (~3-5): Species is Zwitterionic (Thiazole-H⁺ / COO⁻) or Neutral.[1]
-
Protocol for Isolation:
-
Do not use standard extraction (DCM/Water).
-
Adjust the aqueous solution carefully to the Isoelectric Point (pI) , typically around pH 3.5–4.5 for thiazoles.
-
The product should precipitate. If it does not, use n-Butanol or IPA/CHCl₃ (1:3) for extraction at the pI.
-
Desalting: If using Krapcho (LiCl), the product will be contaminated with salts. Use a reverse-phase C18 plug or ion-exchange resin (Dowex 50W) to purify.[1]
-
Comparative Data: Decarboxylation Methods
Select the method based on your substrate's sensitivity.
| Method | Reagents | Temp (°C) | Suitability for Thiazoles | Key Risk |
| Acid Hydrolysis | 6M HCl or H₂SO₄ | 100-120 | Low | Ring protonation slows kinetics; difficult workup.[1] |
| Krapcho | LiCl, DMSO, H₂O | 140-160 | High | Best for diesters. Avoids acidic degradation. |
| Microwave | Pyridine (cat), Solvent-free | 180-200 | Medium | Fast (5-10 min), but high temp can cause tars [2].[1] |
| Ag-Catalyzed | AgNO₃, K₂S₂O₈ | 60-80 | Low | Catalyst poisoning by thiazole S/N atoms.[1] |
| Photoredox | Ir(ppy)₃, Blue LED | 25-40 | High | Mildest conditions; ideal for complex scaffolds [3].[1] |
Mechanistic Insight (Graphviz)
Understanding the Krapcho mechanism prevents common errors. The coordination of the Lithium ion to the carbonyls is crucial, and the thiazole must remain unprotonated to avoid side reactions.
Figure 2: Mechanistic flow of Krapcho decarboxylation applied to thiazole substrates.
References
-
Photoredox Decarboxylation: Zeller, M. A., et al. "Acridinium Photooxidant-Mediated Direct Decarboxylation of Carboxylic Acids."[4] Journal of the American Chemical Society, vol. 137, no.[4] 35, 2015, pp. 11340-11348. Link[1]
-
Microwave Malonate Decarboxylation: Linder, M. R., & Podlech, J. "Microwave-Assisted Decarboxylation of Malonic Acid Derivatives." Organic Letters, vol. 11, no.[5] 15, 2009. Link[1]
-
Thiazole Synthesis Overview: Charris, J. E., et al. "Synthesis and antifungal activity of 2-(thiazolyl)amino-propanoic acid derivatives."[1] Journal of Heterocyclic Chemistry, vol. 44, 2007. Link[1]
-
Krapcho Protocol: Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, vol. 1982, no. 10, pp. 805-822.[1] Link
Disclaimer: This guide assumes standard laboratory safety protocols. Thiazole derivatives may be biologically active; handle with appropriate PPE.
Sources
Technical Support Center: Resolving Solubility Issues of 2-(5-Bromothiazol-2-yl)propanoic acid
Welcome to the technical support guide for 2-(5-Bromothiazol-2-yl)propanoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The inherent structure of 2-(5-Bromothiazol-2-yl)propanoic acid—featuring a lipophilic bromothiazole ring and a weakly acidic propanoic acid moiety—predicts its poor solubility in neutral water. This guide offers a systematic approach to overcoming this critical hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm trying to dissolve 2-(5-Bromothiazol-2-yl)propanoic acid directly in my aqueous buffer (e.g., PBS pH 7.4), but it won't go into solution. Why is this happening?
A1: Understanding the Intrinsic Properties of the Compound
The poor aqueous solubility of this compound at neutral pH is expected and stems directly from its molecular structure. Two key features are at play:
-
The Lipophilic Core: The 5-bromothiazole ring is a hydrophobic structure. This nonpolar part of the molecule is not readily solvated by polar water molecules, causing the compound to resist dissolving. Over 40% of new chemical entities developed in the pharmaceutical industry are poorly water-soluble, making this a common challenge.[][2]
-
The Weakly Acidic Group: The compound possesses a propanoic acid functional group, making it a weak acid. In a neutral or acidic solution, this group remains in its protonated, neutral form (R-COOH). This form is less polar and significantly less soluble in water. To achieve solubility, the carboxylic acid must be converted to its ionized, or deprotonated, salt form (R-COO⁻), which is a much more polar and water-soluble species.[3][4][5] This behavior is governed by the compound's pKa (acid dissociation constant). While the exact pKa of this specific molecule is not readily published, the pKa of propanoic acid is approximately 4.8.[6] The electron-withdrawing nature of the thiazole ring likely lowers this value slightly, but the principle remains the same.
Q2: What is the most direct and effective first step to solubilize this acidic compound?
A2: pH Adjustment to Form a Soluble Salt
For any poorly soluble weak acid, the most fundamental approach is to increase the pH of the solution.[7][8] By raising the pH to be at least 1.5 to 2 units above the compound's pKa, you can ensure that the vast majority of the molecules are deprotonated into their highly soluble carboxylate salt form.[3][4][5] This is a simple and highly effective strategy.
Caption: pH-dependent equilibrium of a carboxylic acid.
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
-
Weigh the Compound: Accurately weigh the required mass of 2-(5-Bromothiazol-2-yl)propanoic acid for your desired volume and concentration.
-
Initial Suspension: Add approximately 80% of the final required volume of purified water or your desired buffer. The compound will likely form a suspension.
-
Titration with Base: While stirring, add a 0.1 M to 1 M solution of NaOH (or KOH) dropwise. Monitor the solution. As the pH increases, the solid will begin to dissolve.
-
Complete Dissolution: Continue adding base until all the solid has dissolved, resulting in a clear solution.
-
Final pH and Volume Adjustment: Check the pH of the solution. If necessary, adjust it to your desired final pH (e.g., 7.4), although complete dissolution will likely occur at a higher pH. Be cautious not to lower the pH too much, as this could cause precipitation. Bring the solution to its final volume with your buffer or water.
-
Sterilization (Optional): If required for your application, sterile-filter the final solution through a 0.22 µm filter.
Q3: My experiment must be conducted at a fixed, neutral pH, and pH adjustment alone isn't working or is not an option. What should I try next?
A3: The Co-solvent Approach
When pH manipulation is not feasible, using a water-miscible organic co-solvent is the next logical step.[9][10] Co-solvents work by reducing the overall polarity of the solvent system (i.e., reducing the dielectric constant), which lowers the energy barrier for solvating a hydrophobic molecule.[]
The standard procedure is to first dissolve the compound in a neat organic co-solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a powerful and common choice.[11]
Table 1: Common Co-solvents for Pre-clinical Formulations
| Co-solvent | Properties | Typical Starting Stock Concentration | Notes |
| DMSO | Aprotic, highly polar, strong solubilizing power | 10-100 mM | Can be toxic to some cell lines at >0.5-1% v/v. Check assay compatibility.[11] |
| Ethanol | Protic, water-miscible | 10-50 mM | Generally well-tolerated in many biological systems at low concentrations. |
| PEG 400 | Polyethylene Glycol (avg. MW 400) | 10-50 mM | Low toxicity, often used in in-vivo formulations.[] |
| Propylene Glycol | Dihydroxy alcohol | 10-50 mM | Common vehicle for oral and parenteral formulations.[12] |
Experimental Protocol: Preparation using a DMSO Stock Solution
-
Prepare Concentrated Stock: Dissolve 2-(5-Bromothiazol-2-yl)propanoic acid in 100% DMSO to a high concentration (e.g., 50 mM). Gentle warming or vortexing can assist dissolution.
-
Dilution into Aqueous Buffer: To prepare your working solution, add the DMSO stock dropwise into your vigorously stirring (vortexing) aqueous buffer. For example, to make a 50 µM solution, you would add 1 µL of the 50 mM DMSO stock to 999 µL of buffer.
-
Observe for Precipitation: The rapid change in solvent polarity upon dilution can cause the compound to precipitate out of solution. Adding the stock slowly to a vortexing buffer minimizes this by promoting rapid mixing. If precipitation occurs, this indicates that the aqueous medium cannot support that final concentration of the compound, even with the small amount of co-solvent present.
Q4: I followed the co-solvent protocol, but my compound precipitates upon dilution into the aqueous buffer. How can I troubleshoot this?
A4: Overcoming Precipitation from Co-solvent Stocks
This is a very common issue known as "crashing out." It happens when the final aqueous solution cannot maintain the solubility of the drug at the desired concentration. Here is a logical workflow to address this problem.
Sources
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. fiveable.me [fiveable.me]
- 4. reddit.com [reddit.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. wjbphs.com [wjbphs.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. ijmsdr.org [ijmsdr.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. wisdomlib.org [wisdomlib.org]
Validation & Comparative
A Guide to the 1H NMR Spectral Interpretation of 2-(5-Bromothiazol-2-yl)propanoic acid
This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(5-Bromothiazol-2-yl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through predicted spectral data, offers a comparative analysis with structurally related compounds, and outlines a standard protocol for data acquisition. Our approach is grounded in fundamental NMR principles and supported by empirical data from analogous chemical structures.
Predicted ¹H NMR Spectrum and Structural Assignment
The structure of 2-(5-Bromothiazol-2-yl)propanoic acid contains four distinct proton environments, which are expected to generate four unique signals in a ¹H NMR spectrum. The aromaticity of the thiazole ring and the electronic effects of its substituents, combined with the aliphatic propanoic acid chain, create a characteristic spectral fingerprint.
Based on established chemical shift principles and data from analogous compounds, a predicted ¹H NMR spectrum is summarized below. The analysis assumes a standard deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 (Thiazole) | 7.8 - 8.2 | Singlet (s) | N/A | 1H |
| -CH (Methine) | 4.0 - 4.4 | Quartet (q) | ~7.2 | 1H |
| -CH₃ (Methyl) | 1.6 - 1.9 | Doublet (d) | ~7.2 | 3H |
| -COOH (Carboxylic Acid) | > 10.0 (often broad) | Singlet (s) | N/A | 1H |
Detailed Signal Interpretation and Rationale
The predicted chemical shifts and splitting patterns are rooted in the electronic environment of each proton set. The following sections break down the reasoning for each assignment, supported by literature precedents.
The Thiazole Proton (H-4)
The thiazole ring is an aromatic heterocycle, and its protons typically resonate in the downfield region of the spectrum, generally between 7.27 and 8.77 ppm, due to the diamagnetic ring current.[1] In 2-(5-Bromothiazol-2-yl)propanoic acid, only one proton is attached to the thiazole ring, at the C-4 position.
-
Chemical Shift: The presence of an electronegative bromine atom at the adjacent C-5 position and the propanoic acid group at C-2 will deshield the H-4 proton, shifting it further downfield. Similar thiazole derivatives show signals for the C-5 proton in the range of 6.48–6.62 ppm, but our target molecule has the proton at C-4, which is typically more deshielded.[2] Therefore, a chemical shift in the range of 7.8 - 8.2 ppm is anticipated.
-
Multiplicity: As there are no protons on the adjacent carbon atoms (C-2 and C-5), the H-4 signal is expected to be a singlet .
The Propanoic Acid Moiety (-CH-CH₃)
The propanoic acid side chain gives rise to two coupled signals: a methine (-CH) and a methyl (-CH₃) group.
-
Methine Proton (-CH): This proton is positioned alpha to both the electron-withdrawing thiazole ring and the carboxylic acid group. This dual influence strongly deshields the proton, causing a significant downfield shift. For comparison, in propanoic acid, the -CH₂- group alpha to the carboxyl group appears around 2.38 ppm.[3] In 2-chloropropanoic acid, the alpha-CH is found at approximately 4.5 ppm.[4] Given the electronic nature of the 5-bromothiazole ring, a chemical shift of 4.0 - 4.4 ppm is a reasonable prediction. This methine proton is adjacent to the three protons of the methyl group, and according to the n+1 rule, its signal will be split into a quartet .
-
Methyl Protons (-CH₃): These protons are adjacent to the methine proton. Their chemical environment is less deshielded compared to the methine proton. In simple propanoic acid, the terminal methyl group resonates at about 1.16 ppm.[3] The deshielding effect of the thiazole ring, transmitted through the methine carbon, will shift these protons slightly downfield. A predicted range of 1.6 - 1.9 ppm is appropriate. Due to coupling with the single methine proton, this signal will appear as a doublet .
-
Coupling Constant (J): The magnetic interaction between the methine and methyl protons is a three-bond coupling (³JHH). For protons on adjacent sp³-hybridized carbons, this coupling constant is typically in the range of 6-8 Hz.[5][6] We predict a value of approximately 7.2 Hz , which would be identical for both the quartet and the doublet, a key feature for confirming their coupling relationship.[5]
The Carboxylic Acid Proton (-COOH)
The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.
-
Chemical Shift: Carboxylic acid protons are characteristically found far downfield, often above 10 ppm .[3][7] Their exact position can vary with concentration, solvent, and temperature due to changes in hydrogen bonding.
-
Multiplicity: This proton does not couple with other protons in the molecule because of its rapid chemical exchange with trace amounts of water or other acidic protons in the sample.[3] This results in a singlet signal, which is often broad.
Comparative Analysis with Structural Analogs
To contextualize the predicted spectrum, it is instructive to compare it with the known spectra of simpler, related molecules. This comparison highlights the specific structural contributions of the 5-bromothiazole ring and the propanoic acid side chain.
Comparison Data
| Compound | H-4/H-5 (Thiazole) | α-Proton (to COOH) | β-Proton (to COOH) | COOH Proton | Reference |
| 2-(5-Bromothiazol-2-yl)propanoic acid (Predicted) | ~7.8-8.2 ppm (s, 1H) | ~4.0-4.4 ppm (q, 1H) | ~1.6-1.9 ppm (d, 3H) | >10 ppm (s, 1H) | - |
| Propanoic Acid | N/A | ~2.38 ppm (q, 2H) | ~1.16 ppm (t, 3H) | ~11.7 ppm (s, 1H) | [3][8] |
| Thiazole | H-4/H-5: ~7.27-8.77 ppm | N/A | N/A | N/A | [1] |
| 2-Chloropropanoic Acid | N/A | ~4.5 ppm (q, 1H) | ~1.8 ppm (d, 3H) | >10 ppm (s, 1H) | [4] |
This comparison illustrates that replacing a methyl group in propanoic acid with the 5-bromothiazole moiety significantly deshields the alpha-proton (from ~2.38 ppm to a predicted ~4.0-4.4 ppm), demonstrating the strong electron-withdrawing effect of the heterocyclic ring.
Experimental Protocols and Methodologies
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
Step-by-Step ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of 2-(5-Bromothiazol-2-yl)propanoic acid.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and often results in a sharper -COOH peak.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved.
-
Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the sample is properly positioned within the detection coil.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay). For a standard ¹H spectrum, 8 to 16 scans are typically sufficient.
-
Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.
-
Analysis: Integrate the signals to determine the relative proton ratios and measure the chemical shifts and coupling constants.
Visualization of Key Concepts
Diagrams can clarify the relationships between the molecular structure and the expected spectral data.
Caption: Molecular structure and its corresponding predicted ¹H NMR signals.
Caption: Workflow for the interpretation of a ¹H NMR spectrum.
References
-
Thiazole - Wikipedia. [Link]
- Kocabas, E., & S. Burak, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES, 81(12), 2851.
- Abdel-Wahab, B. F., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLoS ONE, 17(3), e0264478.
- Abraham, R. J., & Thomas, W. A. (2015). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 53(10), 801-815.
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Filo. (2025, June 7). The ¹H NMR spectra of two carboxylic acids with molecular formula C₃H₅O₂Cl. Retrieved from [Link]
-
Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Propionic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 5.5B: Coupling constants. Retrieved from [Link]
-
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. The ^1H NMR spectra of two carboxylic acids with molecular formula C_3H_5.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. nagwa.com [nagwa.com]
Structural Elucidation & Methodological Comparison: 13C NMR Analysis of 2-(5-Bromothiazol-2-yl)propanoic acid
Executive Summary
This guide provides a technical analysis of the 13C NMR spectrum for 2-(5-Bromothiazol-2-yl)propanoic acid , a critical scaffold in medicinal chemistry often used as a Suzuki coupling partner. Unlike standard spectral libraries, this guide compares predictive theoretical models vs. empirical behavior , specifically highlighting the "Heavy Atom Effect" of bromine and the solvent-dependent resolution between DMSO-d6 and CDCl3 .
The Molecule: Structural Logic & Assignment Challenges
The molecule consists of a 2,5-disubstituted thiazole ring linked to a propanoic acid tail. The primary analytical challenge lies in distinguishing the quaternary carbons (C2, C5, and C=O) and accurately assigning the brominated carbon, which defies standard electronegativity trends due to relativistic shielding.
Carbon Environment Classification
| Label | Carbon Type | Hybridization | Electronic Environment | Expected Shift (δ ppm) |
| C=O | Carboxyl | sp² | Highly Deshielded (Carbonyl) | 170.0 – 176.0 |
| C2 | Thiazole (Quat) | sp² | Deshielded (N=C-S) | 165.0 – 172.0 |
| C4 | Thiazole (CH) | sp² | Aromatic C-H | 140.0 – 148.0 |
| C5 | Thiazole (C-Br) | sp² | Shielded by Heavy Atom Effect | 108.0 – 115.0 |
| C-α | Methine (CH) | sp³ | Alpha to Carbonyl & Heterocycle | 40.0 – 48.0 |
| C-β | Methyl (CH3) | sp³ | Aliphatic | 15.0 – 20.0 |
Comparative Analysis: Theoretical Prediction vs. Experimental Reality
Standard NMR prediction software often relies on additivity rules based on electronegativity. However, for brominated heterocycles, these algorithms frequently fail.
The "Heavy Atom" Deviation
Bromine is electronegative, suggesting a downfield shift.[1] However, in 13C NMR, the large electron cloud of Br introduces spin-orbit coupling , causing a "Heavy Atom Effect" that shields the attached carbon (C5), shifting it upfield, often confusing it with alkene or nitrile regions.
Performance Comparison: Software vs. Expert Interpretation
| Feature | Standard Prediction Software | Experimental Reality (Expert Interpretation) | Deviation Cause |
| C5-Br Shift | Predicts ~135-145 ppm (Deshielded) | Observed ~108-115 ppm (Shielded) | Relativistic Spin-Orbit Coupling (Heavy Atom Effect). |
| C2 vs C=O | Often overlaps signals (~170 ppm) | Distinct peaks; C=O is broader due to H-bonding in DMSO. | Relaxation time differences and exchange broadening. |
| C4 Signal | Predicts sharp singlet | Observed doublet (¹J_CH) | High ¹J_CH coupling (~190 Hz) in undecoupled spectra. |
Critical Insight: Relying solely on software predictions for C5 will lead to misassignment of the C4 proton-bearing carbon. You must expect C5 to appear significantly upfield of C4.
Solvent System Comparison: DMSO-d6 vs. CDCl3
The choice of solvent fundamentally alters the "performance" of the spectrum regarding resolution and chemical shift stability.
Solvent Performance Matrix
| Metric | Option A: DMSO-d6 (Recommended) | Option B: CDCl3 (Alternative) |
| Solubility | High. Dissolves the free acid and polar thiazole easily. | Low to Moderate. May require heating; risk of precipitation. |
| Carboxyl (C=O) Shift | Downfield Shift. H-bonding with solvent de-shields C=O (~174 ppm). | Upfield Shift. Dimers may form, causing concentration-dependent shifts (~170-176 ppm). |
| Exchangeable Protons | Visible. COOH proton seen in ¹H NMR (broad, 10-14 ppm). | Invisible/Broad. Often lost due to exchange, hampering ¹H-13C correlation. |
| Water Peak Interference | High (3.33 ppm in ¹H). Can obscure α-CH in ¹H-13C HSQC. | Low (1.56 ppm). Generally clear of key signals. |
Recommendation: Use DMSO-d6 for structural characterization to ensure solubility and stable carboxyl shifts. Use CDCl3 only if the sample is esterified.
Advanced Assignment Workflow (Visualized)
To guarantee assignment accuracy, a self-validating workflow utilizing 2D NMR is required. 1D 13C alone is insufficient due to the three quaternary carbons (C2, C5, C=O).
Figure 1: Self-validating logic flow for assigning quaternary carbons in substituted thiazoles.
Experimental Protocol: Optimal Acquisition Parameters
For researchers replicating this analysis, the following protocol maximizes sensitivity for the brominated carbon (which often has long relaxation times).
Instrument: 400 MHz (or higher) NMR Spectrometer. Probe: 5mm BBO or Inverse Probe (for 2D).
-
Sample Preparation:
-
Dissolve 15-20 mg of the compound in 0.6 mL DMSO-d6 .
-
Tip: Add a trace of TMS (Tetramethylsilane) for internal referencing (0.00 ppm).[2]
-
-
1D 13C Parameters (Proton Decoupled):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Why? The C5-Br carbon has no attached protons and a heavy atom, leading to slower T1 relaxation. A short D1 will suppress this signal.
-
Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).
-
Spectral Width: 240 ppm (to capture C=O and C2).
-
-
2D HSQC Parameters:
-
Use hsqcedetgpsisp2.3 (Multiplicity-edited) to distinguish CH/CH3 (positive) from CH2 (negative—though none expected here).
-
This confirms the C4 (aromatic CH) vs. C-alpha assignment.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Authoritative text on Heavy Atom Effects).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Abraham, R. J., & Mobli, M. (2008). "Modelling 1H NMR spectra of organic compounds: Theory and applications." Modelling 1H NMR Spectra of Organic Compounds. (Context on solvent effects in DMSO).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
ChemicalBook. (n.d.). 2-Bromothiazole NMR Data. (Used for analog comparison of the C5-Br shift).
Sources
A Comprehensive Guide to the Infrared Spectroscopy of 2-(5-Bromothiazol-2-yl)propanoic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the infrared (IR) spectroscopy profile of 2-(5-Bromothiazol-2-yl)propanoic acid, a crucial heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a synthesized interpretation grounded in first principles and comparative analysis. We will dissect the expected spectral features, provide a robust experimental workflow, and contextualize the utility of IR spectroscopy against other common analytical techniques for structural elucidation.
The Structural Landscape of 2-(5-Bromothiazol-2-yl)propanoic acid
To accurately predict and interpret the infrared spectrum, we must first understand the molecule's architecture. It is composed of three key functionalities: a carboxylic acid group, a propanoic acid aliphatic chain, and a 5-bromo-substituted thiazole ring. Each of these components will give rise to characteristic absorption bands in the IR spectrum.
Caption: Molecular structure of 2-(5-Bromothiazol-2-yl)propanoic acid.
Part 1: Deciphering the Spectrum - A Predicted IR Absorption Profile
Infrared spectroscopy is an invaluable tool for identifying the functional groups within a molecule.[1] The principle is based on the absorption of specific frequencies of infrared radiation by molecular bonds, which causes them to vibrate.[1] The resulting spectrum provides a unique "fingerprint" of the compound. For 2-(5-Bromothiazol-2-yl)propanoic acid, we can predict a complex but interpretable spectrum by examining its constituent parts.
1.1 The Dominant Carboxylic Acid Signature
The carboxylic acid group (-COOH) produces some of the most recognizable and intense peaks in an IR spectrum.[2]
-
O-H Stretching: The most characteristic feature is an exceptionally broad absorption band for the O-H stretch, typically appearing between 3300 and 2500 cm⁻¹.[3][4][5] This significant broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[1][4] This wide trough will likely overlap with the sharper C-H stretching bands.[3][6]
-
C=O Stretching: A strong, sharp peak corresponding to the carbonyl (C=O) stretch is expected in the range of 1760-1690 cm⁻¹.[3][7] For a carboxylic acid dimer, this peak is commonly found near 1710 cm⁻¹.[4][6] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations, which can appear in two regions: 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[3]
1.2 The Heteroaromatic Thiazole Core
The thiazole ring contributes its own set of characteristic vibrations, though they are generally less intense than the carboxylic acid absorptions.
-
C=C and C=N Stretching: Aromatic and heteroaromatic ring systems exhibit C=C and C=N in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[8][9] Specifically for thiazole derivatives, skeletal vibrations have been noted in the 1700-1421 cm⁻¹ range.[10]
-
C-H Stretching and Bending: Aromatic C-H stretching vibrations typically produce weak bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[8][9] More diagnostically useful are the strong C-H out-of-plane bending absorptions in the 900-690 cm⁻¹ range, the exact position of which can be indicative of the substitution pattern.[8]
-
C-S Vibrations: Vibrations involving the carbon-sulfur bond are expected, though they are often weak and occur in the fingerprint region.
1.3 Aliphatic and Halogen Contributions
-
Alkyl C-H Stretching: The propanoic acid backbone will show aliphatic C-H stretching absorptions between 3000-2850 cm⁻¹.[11] These sharp peaks will likely appear superimposed on the broad O-H band from the carboxylic acid.[4][6]
-
C-Br Stretching: The carbon-bromine bond gives rise to a stretching absorption in the lower frequency (fingerprint) region of the spectrum, typically between 750 and 550 cm⁻¹.[12]
Summary Table: Predicted IR Peaks
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad | The most characteristic peak, indicative of hydrogen-bonded dimers.[3][4][5] |
| Aromatic/Alkyl | C-H Stretch | 3100 - 2850 | Medium to Weak, Sharp | Aromatic C-H appears >3000 cm⁻¹, alkyl C-H appears <3000 cm⁻¹.[8][11] |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp | A key indicator of a carbonyl group. Position suggests dimerization.[2][3] |
| Thiazole Ring | C=C, C=N Stretch | 1600 - 1450 | Medium to Weak | Multiple bands are possible, contributing to the fingerprint of the ring.[9] |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium | Coupled with the O-H bend, confirms the carboxylic acid moiety.[3] |
| Carboxylic Acid | O-H Bend | 950 - 910 | Medium, Broad | Out-of-plane bend, another feature of acid dimers.[3] |
| Thiazole Ring | C-H Bend | 900 - 690 | Strong | Out-of-plane bending; position can hint at substitution.[8] |
| Bromothiazole | C-Br Stretch | 750 - 550 | Medium | Confirms the presence of the carbon-bromine bond.[12] |
Part 2: Experimental Protocol and Analytical Workflow
Trustworthy data originates from a meticulously executed protocol. The following describes a standard procedure for acquiring a high-quality FT-IR spectrum of a solid sample like 2-(5-Bromothiazol-2-yl)propanoic acid.
2.1 Recommended Method: Attenuated Total Reflectance (ATR)
While the KBr pellet method is traditional, ATR-FTIR is often preferred for its speed, ease of use, and minimal sample preparation.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the finely powdered 2-(5-Bromothiazol-2-yl)propanoic acid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is essential for obtaining a strong, high-quality signal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
2.2 Analytical Workflow Diagram
The following workflow illustrates the logical path from sample receipt to final structural confirmation.
Caption: Experimental and analytical workflow for IR spectral analysis.
Part 3: A Comparative Perspective - IR Spectroscopy in Context
While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation relies on complementary techniques. No single method provides a complete picture; their synergy is what builds analytical certainty.
IR Spectroscopy vs. NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the carbon-hydrogen framework of the molecule. NMR reveals chemical environments, connectivity (through coupling), and the number of unique protons and carbons. It would definitively confirm the propanoic acid chain, the specific substitution pattern on the thiazole ring, and the relative positions of all atoms.
-
Mass Spectrometry (MS): MS provides the precise molecular weight and fragmentation patterns of the molecule. High-resolution MS could confirm the elemental formula (C₆H₆BrNO₂S), while the fragmentation pattern would offer clues about the molecule's substructures, such as the loss of the carboxyl group or the bromine atom.
Strengths and Weaknesses for Analyzing the Target Molecule
| Technique | Primary Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| IR Spectroscopy | Functional Groups | Excellent for rapid confirmation of the carboxylic acid (broad O-H, strong C=O). Quick quality control check. | Provides no information on atom connectivity or the specific isomer. |
| NMR Spectroscopy | Molecular Skeleton & Connectivity | Definitive for proving the precise isomeric structure and connectivity of the thiazole, bromo, and propanoic acid groups. | Requires more sample, more expensive instrumentation, and longer acquisition/analysis time than IR. |
| Mass Spectrometry | Molecular Weight & Fragmentation | Essential for confirming the elemental composition and molecular weight. Fragmentation can support the proposed structure. | Cannot distinguish between isomers without tandem MS/MS experiments. Does not directly identify functional groups. |
Conclusion
Infrared spectroscopy serves as a rapid, reliable, and indispensable first-line technique for the characterization of 2-(5-Bromothiazol-2-yl)propanoic acid. The predicted spectrum is dominated by the unmistakable signatures of the carboxylic acid functional group—a vast O-H stretching trough and a powerful C=O absorption near 1710 cm⁻¹. These features, complemented by absorptions from the bromothiazole ring and aliphatic chain, create a unique spectral fingerprint. While IR spectroscopy alone cannot establish the definitive connectivity of the molecule, its strength lies in its ability to instantly verify the presence of key functional groups, making it an essential tool for reaction monitoring, quality control, and initial structural validation in any drug development pipeline. For unambiguous structural proof, a combined approach utilizing NMR and Mass Spectrometry is the authoritative standard.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]
-
Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [Link]
-
JETIR Research Journal. (n.d.). Efficient Synthesis and Characterization of Thiazole Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Difference IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link]
-
Fiveable. (2025, September 15). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols: (a).... Retrieved from [Link]
-
MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link]
-
Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Infrared spectral studies of propanoic acid in various solvents. Retrieved from [Link]
-
MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds.... Retrieved from [Link]
-
Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. tutorchase.com [tutorchase.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
- 12. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Purity analysis standards for 2-(5-Bromothiazol-2-yl)propanoic acid
An In-Depth Comparative Guide to Purity Analysis Standards for 2-(5-Bromothiazol-2-yl)propanoic Acid
This guide provides a comprehensive, objective comparison of analytical methodologies for determining the chemical and chiral purity of 2-(5-Bromothiazol-2-yl)propanoic acid. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for safety, efficacy, and regulatory compliance in drug development.[1][] Thiazole derivatives are prevalent in pharmaceuticals, exhibiting a wide range of biological activities, which further underscores the need for rigorous analytical control.[3][4][5]
This document moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the principles, advantages, and limitations of primary analytical techniques, supported by experimental protocols and comparative data.
The Analytical Imperative: Why Purity Matters
The purity profile of an API like 2-(5-Bromothiazol-2-yl)propanoic acid encompasses not only the quantity of the main component but also the identity and concentration of all impurities.[1] These can arise from starting materials, synthetic by-products, or degradation.[1] Regulatory bodies like the FDA and international guidelines (ICH) mandate strict control over impurities.[1][6][7]
A critical, and often overlooked, aspect for this specific molecule is its stereochemistry. The alpha-carbon of the propanoic acid moiety is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers.[8] These enantiomers can have different pharmacological and toxicological profiles. Therefore, a complete purity analysis must address both chemical purity (freedom from other chemical compounds) and enantiomeric purity (the excess of one enantiomer over the other).
Core Methodologies for Chemical Purity Assessment
The primary techniques for assessing the chemical purity of small organic molecules are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each offers a different perspective on the sample's composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and impurity profiling. It separates compounds in a liquid phase based on their differential interactions with a stationary phase (the column) and a mobile phase.[9][10]
Causality of Method Design: For a polar, acidic compound like 2-(5-Bromothiazol-2-yl)propanoic acid, Reversed-Phase HPLC (RP-HPLC) is the logical choice. A nonpolar C18 stationary phase is used with a polar mobile phase. To ensure consistent retention and sharp peak shape, an acid (e.g., formic or phosphoric acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group, making it less polar.[11][12] The thiazole ring provides a UV chromophore, allowing for sensitive detection using a Diode Array Detector (DAD) or a standard UV detector.
Experimental Protocol: RP-HPLC-DAD for Chemical Purity
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a concentration of ~1 mg/mL.
-
Prepare calibration standards of known purity if quantifying specific impurities.[13]
-
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for repeatability (<1% RSD for peak area), tailing factor, and resolution.[13]
-
Analysis & Calculation: Inject samples and calculate purity based on the area percent of the main peak relative to the total area of all peaks.
Gas Chromatography (GC)
GC separates compounds in the gas phase based on their volatility and interaction with a stationary phase within a capillary column.[10]
Causality of Method Design: Direct GC analysis of 2-(5-Bromothiazol-2-yl)propanoic acid is problematic due to its carboxylic acid group, which makes it polar and non-volatile. This leads to poor peak shape and thermal degradation in the hot GC inlet. Therefore, derivatization is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester.[9] Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.[9]
Experimental Protocol: GC-MS for Chemical Purity (with Derivatization)
-
Instrumentation: GC system with a split/splitless inlet, coupled to a Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Derivatization Procedure:
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[9]
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
Detection (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: 40-450 m/z.
-
-
Analysis: Purity is assessed by the area percent of the derivatized main peak. The MS provides definitive identification of the analyte and potential impurities based on their mass spectra.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[14][15] The principle relies on the fact that the NMR signal area is directly proportional to the number of nuclei generating the signal.[16]
Causality of Method Design: By co-dissolving a known mass of the analyte with a known mass of a certified, stable internal standard, the purity of the analyte can be calculated by comparing the integrals of their respective, non-overlapping proton signals.[16] This method is non-destructive and provides structural confirmation simultaneously.[15][17] It is particularly powerful for characterizing reference standards that will be used for other methods like HPLC.
Experimental Protocol: ¹H-qNMR for Absolute Purity Determination
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[16]
-
Materials:
-
Internal Standard (IS): A certified standard with known purity (e.g., Maleic Anhydride, 1,4-Dinitrobenzene). The IS must be soluble in the same deuterated solvent as the analyte, not react with it, and have at least one proton signal that is well-resolved from all analyte signals.[16]
-
Deuterated Solvent: e.g., DMSO-d₆, Chloroform-d.[16]
-
-
Sample Preparation:
-
Accurately weigh (using a microbalance) approximately 5-10 mg of the analyte and 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. This requires specific parameters to ensure signal proportionality, including a long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the CH proton of the propanoic acid group) and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
-
Comparative Analysis: Chemical Purity Methods
| Parameter | HPLC-DAD | GC-MS (with Derivatization) | Quantitative ¹H-NMR (qNMR) |
| Principle | Liquid-phase separation by polarity.[9] | Gas-phase separation by volatility.[9] | Absolute quantitation by nuclear signal response.[15][16] |
| Sample Prep | Simple dissolution. | Mandatory derivatization. [9] | Precise weighing of sample and internal standard.[16] |
| Throughput | Moderate to High. | Moderate (derivatization adds time). | Moderate (can be automated).[16] |
| Strengths | Robust, reproducible, widely applicable for non-volatile impurities.[9] | High sensitivity and selectivity (MS), excellent for volatile impurities.[9] | Primary method, absolute purity, no analyte standard needed, non-destructive, structural info.[15][17] |
| Limitations | Requires reference standards for impurity identification/quantitation. | Not suitable for non-volatile or thermally labile impurities, derivatization can be complex.[9] | Lower sensitivity than chromatographic methods, potential for peak overlap, requires high-field NMR. |
| Typical Use Case | Routine quality control, stability testing, impurity profiling. | Analysis of volatile impurities, confirmation of identity via mass spectra. | Reference standard characterization, purity assignment for primary standards. |
The Chiral Dimension: Enantiomeric Purity Analysis
Standard chromatographic methods cannot separate enantiomers. This requires a chiral environment, typically achieved using a Chiral Stationary Phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC)
Causality of Method Design: Chiral HPLC is the most common technique for enantiomeric separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and can separate a broad range of chiral compounds.[18] The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies. Normal-phase chromatography (using solvents like hexane and ethanol) often provides better selectivity for chiral separations than reversed-phase.[18]
Experimental Protocol: Normal-Phase Chiral HPLC
-
Instrumentation: HPLC system with UV/DAD detector.
-
Column: Polysaccharide-based chiral column (e.g., Regis (R,R) Whelk-O1, Daicel Chiralpak series).[18]
-
Mobile Phase: A mixture of n-hexane and ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes (e.g., 95:5:0.1 n-hexane:ethanol:TFA).[18]
-
Chromatographic Conditions:
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at an appropriate wavelength (e.g., 225 nm).[18]
-
-
Analysis: Inject the sample and determine the enantiomeric excess (% ee) from the peak areas of the two enantiomers: % ee = ([Area₁ - Area₂] / [Area₁ + Area₂]) * 100
Chiral Gas Chromatography (GC)
Causality of Method Design: For volatile or semi-volatile chiral compounds, GC with a CSP is an excellent option, offering very high resolution.[8] Cyclodextrin-based stationary phases are commonly used. As with achiral GC, 2-(5-Bromothiazol-2-yl)propanoic acid must first be derivatized to an ester (e.g., methyl or ethyl ester) to increase its volatility for GC analysis.
Visualization of Analytical Workflows
Visualizing the workflow for each technique helps in understanding the sequence of operations and decision points.
Caption: Workflow for HPLC-DAD Purity Analysis.
Caption: Workflow for GC-MS Purity Analysis.
Caption: Decision Tree for Analytical Method Selection.
Conclusion and Recommendations
A multi-faceted approach is essential for the comprehensive purity analysis of 2-(5-Bromothiazol-2-yl)propanoic acid. No single method is sufficient to characterize the compound fully.
-
For Routine Quality Control and Stability Studies: A validated RP-HPLC-DAD method is the most practical and robust choice for determining chemical purity and profiling impurities.
-
For Reference Standard Characterization: Quantitative NMR (qNMR) should be employed as a primary, orthogonal method to assign an absolute purity value. This is crucial for creating a well-characterized in-house standard.
-
For Enantiomeric Purity: A dedicated Chiral HPLC method using a polysaccharide-based column is required to separate and quantify the enantiomers accurately.
-
For Orthogonal Confirmation and Volatile Impurities: GC-MS (with derivatization) serves as a valuable secondary technique to confirm molecular weight and identify any volatile or semi-volatile impurities not detected by HPLC.
By integrating these complementary techniques, researchers and drug developers can build a complete, accurate, and defensible purity profile for 2-(5-Bromothiazol-2-yl)propanoic acid, ensuring quality and compliance throughout the development lifecycle.
References
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. ResolveMass Laboratories Inc. [Link]
-
AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. [Link]
-
Gadek, T. R., & Gfesser, G. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217–9219. [Link]
-
Gadek, T. R., & Gfesser, G. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217–9219. [Link]
-
Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Grace. [Link]
-
Pharmatech. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Pharmatech. [Link]
-
Yani, F., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453, 030018. [Link]
-
Sayed, S. M., et al. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][16][19][20]triazole Derivatives. ChemRxiv. [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]
-
El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1752. [Link]
-
Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. Dalton Pharma Services. [Link]
-
ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS).... ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1346819-12-2 | 2-(5-Bromo-4-methylthiazol-2-yl)propan-2-ol. Hoffman Fine Chemicals. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]
-
Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link]
-
Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4819. [Link]
-
Li, R., et al. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu, 18(1), 25–28. [Link]
-
Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-623. [Link]
-
Wang, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1629–1649. [Link]
-
ResearchGate. (2026, January 19). Pharmaceutical perspectives of thiazole analogues: An overview. ResearchGate. [Link]
-
El-Metwaly, N. M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1500. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. ChemCon GmbH. [Link]
-
Reddy, K. R., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2). [Link]
-
Al-Shehri, M. M., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0248249. [Link]
Sources
- 1. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dalton.com [dalton.com]
- 7. fda.gov [fda.gov]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 13. cipac.org [cipac.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tsijournals.com [tsijournals.com]
- 19. veeprho.com [veeprho.com]
- 20. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Bioactivity of Thiazole Propanoic Acid Derivatives
For researchers and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. The incorporation of a propanoic acid moiety, in particular, has given rise to a class of derivatives with a remarkable spectrum of biological activities. This guide provides an in-depth, objective comparison of the anti-inflammatory, anticancer, and antimicrobial properties of various thiazole propanoic acid derivatives, supported by experimental data and mechanistic insights to inform future drug discovery efforts.
Introduction to Thiazole Propanoic Acid Derivatives
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in drug design, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets make it an attractive starting point for developing new therapeutics.[3] The addition of a propanoic acid functional group can enhance the pharmacokinetic properties of these molecules, influencing their solubility, cell permeability, and interaction with specific targets. This guide will delve into the comparative bioactivity of these derivatives, highlighting key structural features that dictate their efficacy.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. A key pathway in inflammation is the arachidonic acid cascade, which is mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] Several thiazole derivatives have demonstrated potent anti-inflammatory effects by inhibiting these enzymes.[4]
Comparative Efficacy of Thiazole Derivatives as Anti-inflammatory Agents
The anti-inflammatory potential of thiazole derivatives is often evaluated through their ability to inhibit COX enzymes (COX-1 and COX-2). Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
| Compound/Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Thiazole Carboxamide Derivative 2a | COX-2 | - (Selectivity Ratio: 2.76618) | - | - | [5] |
| Thiazoline-2-thione Derivative 4d | BSA Denaturation | 21.9 µg/mL | Aspirin | 22 µg/mL | [6] |
| Thiazoline-2-thione Derivative 3c | BSA Denaturation | 31.7 µg/mL | Aspirin | 22 µg/mL | [6] |
| Thiazolyl-carbonyl-thiosemicarbazides Th-1-8 | iNOS | - | - | - | [7] |
| Thiazolyl-1,3,4-oxadiazole Th-20 | iNOS | - | - | - | [7] |
| Thiazolyl-1,3,4-thiadiazole Th-21 | iNOS | - | - | - | [7] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Thiazole derivatives can exert their anti-inflammatory effects through various mechanisms, primarily by inhibiting key enzymes in the inflammatory cascade.
Caption: Anticancer mechanisms of thiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To determine the IC50 of thiazole derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (thiazole propanoic acid derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Using a panel of cancer cell lines from different tissues provides a broader understanding of the compound's spectrum of activity and potential selectivity.
-
MTT Reagent: The MTT assay is a reliable and well-established method for assessing cell viability based on mitochondrial activity, which is a good indicator of overall cell health.
-
Incubation Time: The duration of compound treatment is chosen to allow sufficient time for the compound to exert its cytotoxic effects, which can vary depending on the mechanism of action.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a range of bacteria and fungi.
Comparative Efficacy of Thiazole Derivatives as Antimicrobial Agents
The antimicrobial activity of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Benzo[d]thiazole Derivative 13 | S. aureus (MRSA), E. coli, A. niger | 50-75 | Ofloxacin, Ketoconazole | 10 | [8] |
| Benzo[d]thiazole Derivative 14 | S. aureus (MRSA), E. coli, A. niger | 50-75 | Ofloxacin, Ketoconazole | 10 | [8] |
| 2-phenyl-1,3-thiazole Derivative 12 | S. aureus, E. coli, A. niger | 125-150 | Ofloxacin, Ketoconazole | 10 | [8] |
| Thiazole Derivative 43a | S. aureus, E. coli | 16.1 µM | Norfloxacin | - | [9] |
| Thiazole-based Schiff base 59 | E. coli | 14.40 ± 0.04 mm (zone of inhibition) | Amoxicillin | 18.00 ± 0.01 mm | [10] |
| Thiazole-based Schiff base 59 | S. aureus | 15.00 ± 0.01 mm (zone of inhibition) | Amoxicillin | 17.00 ± 0.04 mm | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.
Objective: To determine the MIC of thiazole derivatives against various bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (thiazole propanoic acid derivatives)
-
Reference antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference agents in the appropriate broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a standardized inoculum ensures that the results are reproducible and comparable across different experiments and laboratories.
-
Specific Growth Media: The choice of broth is critical for optimal growth of the specific microorganisms being tested, ensuring that the inhibitory effects observed are due to the compound and not to poor growth conditions.
-
Visual Inspection: While automated readers can be used, visual inspection remains a reliable method for determining the absence of growth.
Conclusion and Future Directions
Thiazole propanoic acid derivatives represent a versatile and promising class of compounds with a broad range of biological activities. This guide has highlighted their comparative efficacy as anti-inflammatory, anticancer, and antimicrobial agents. The structure-activity relationship studies reveal that subtle modifications to the thiazole core and the propanoic acid side chain can significantly impact their potency and selectivity.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications to enhance the potency and selectivity of the most promising derivatives.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Studies: Evaluation of the efficacy and safety of lead compounds in animal models of disease.
-
Pharmacokinetic Profiling: Comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to assess their drug-likeness.
By leveraging the insights provided in this guide, researchers can accelerate the development of novel and effective therapies based on the thiazole propanoic acid scaffold.
References
- Grybaitė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- de Oliveira, T. M., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 665-674.
- Request PDF. (n.d.). Thiazole Derivatives As Potential Therapeutic Agents For Cancer Treatment: A Review Of Structure-Activity Relationships.
- Ahmad, A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Singh, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- El-Sayed, W. M., et al. (2025).
- Request PDF. (2025). Anticancer Potential of Thiazole Derivatives: A Retrospective Review.
- Tighine, A., et al. (n.d.).
- Request PDF. (n.d.). Anti-inflammatory activity of thiazole derivatives (A, A1, and A2).
- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (n.d.).
- Ali, I., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
- Nguyen, D. K., et al. (2026).
- Al-Suhaimi, K. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
- Ali, D., & Rasool, N. (2023).
- El-Gohary, N. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Swaroop, T. R., et al. (2024).
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
- A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024).
- Request PDF. (2024). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY.
- Request PDF. (2025).
- Cozma, A. M., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
Sources
- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Crystal Structure Determination of 2-(5-Bromothiazol-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, lead compounds are optimized, and intellectual property is secured. This guide provides a comprehensive, in-depth comparison of the methodologies for the crystal structure determination of a novel small molecule, using 2-(5-Bromothiazol-2-yl)propanoic acid as a practical case study. As a thiazole derivative, this compound belongs to a class of heterocycles with known biological significance, making its structural elucidation a relevant endeavor for medicinal chemists and structural biologists.[1][2]
This guide is structured to walk you through the entire workflow, from obtaining a suitable crystalline sample to the comparative analysis of data from various analytical techniques. We will delve into the "why" behind experimental choices, offering insights to navigate the challenges of structural determination.
The Crucial First Step: Synthesis and Attainment of High-Purity Crystalline Material
Before any structural analysis can commence, the synthesis and purification of 2-(5-Bromothiazol-2-yl)propanoic acid are required. Synthetic routes to similar thiazole derivatives often involve the reaction of a substituted thiazole with a suitable propanoic acid derivative.[3][4] The purity of the final compound is critical; impurities can inhibit crystallization or lead to ambiguous analytical data. Therefore, rigorous purification, typically through techniques like column chromatography or recrystallization, is a non-negotiable prerequisite.
Crystallization: The Art and Science of Growing High-Quality Single Crystals
The bottleneck in single-crystal X-ray diffraction (SCXRD) is often the growth of high-quality crystals.[5][6] A suitable crystal for SCXRD should be a single, well-formed entity, free of defects, and typically between 30 and 300 microns in size.[7][8] The choice of crystallization method is crucial and can significantly impact crystal quality.
dot
Caption: Overall workflow for the determination of the crystal structure.
A Comparative Look at Crystallization Techniques
The selection of a crystallization technique depends on the physicochemical properties of the compound, such as its solubility and stability. For a small organic molecule like 2-(5-Bromothiazol-2-yl)propanoic acid, several methods are viable.
| Crystallization Method | Principle | Advantages | Disadvantages | Suitability for Target Molecule |
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.[9] | Simple to set up, requires minimal equipment. | Can be difficult to control the rate of evaporation, may lead to the formation of multiple small crystals. | A good initial screening method due to its simplicity. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9][10] | Excellent for small quantities of material, allows for fine control over the rate of crystallization.[9] | Requires a binary solvent system where the compound is soluble in one and insoluble in the other. | Highly suitable, especially if only small amounts of the synthesized compound are available. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a solvent in which it is insoluble. Crystals form at the interface of the two liquids. | Can produce very high-quality crystals, good for compounds that are sensitive to temperature changes. | Can be technically challenging to set up without disturbing the liquid interface. | A viable option, particularly if other methods fail to produce single crystals. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Can be highly effective for compounds with a steep solubility curve. | Requires careful control of the cooling rate to prevent rapid precipitation. | Worth exploring if the compound's solubility is significantly temperature-dependent. |
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides precise information on bond lengths, bond angles, and the overall molecular conformation.[7][11]
The SCXRD Experimental Workflow
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray beam and rotated. A detector records the diffraction pattern as the crystal is rotated.[12]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the unit cell.
-
Structure Refinement: The initial structural model is refined to best fit the experimental data.
For a molecule like 2-(5-Bromothiazol-2-yl)propanoic acid, we would expect the SCXRD data to reveal the planarity of the thiazole ring, the conformation of the propanoic acid side chain, and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Alternative and Complementary Analytical Techniques: A Comparative Analysis
While SCXRD provides unparalleled detail about the solid-state structure, other techniques offer valuable and often complementary information.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-5-bromothiazole 97 61296-22-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-[5-[2-[2-[5-[2-[2-[5-[2-[2-[5-(2-Hydroxybutyl)oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoic acid | C41H68O13 | CID 23955810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
- 9. m2or.chemsensim.fr [m2or.chemsensim.fr]
- 10. 2-[5-[2-[2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoic acid | C20H34O7 | CID 23815283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
